MLT-748
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-[2-chloro-7-[(1R,2R)-1,2-dimethoxypropyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N9O3/c1-10(32-2)17(33-3)16-13(9-22-15-7-14(21)28-29(15)16)27-19(31)26-11-6-12(20)18(23-8-11)30-24-4-5-25-30/h4-10,17H,1-3H3,(H2,26,27,31)/t10-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQLNDPUQSZBJW-QGHHPUGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MLT-748: A Deep Dive into its Mechanism of Action in Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLT-748 has emerged as a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a key regulator of lymphocyte signaling.[1][2] MALT1's dual function as both a scaffold protein and a protease makes it a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for T-cell and B-cell receptor signaling pathways that govern lymphocyte activation, proliferation, and survival.[3][4] Dysregulation of MALT1 activity is implicated in various lymphoid malignancies, making it a compelling therapeutic target.[5][6] This technical guide provides an in-depth analysis of the mechanism of action of this compound in lymphocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its inhibitory effect through a unique allosteric mechanism. It binds to a specific pocket at the interface between the caspase-like domain and the third immunoglobulin-like (Ig3) domain of MALT1.[1][5] This binding event displaces a critical tryptophan residue (Trp580), which in turn locks the catalytic site of the MALT1 protease in an inactive conformation.[1][3] This prevents the structural rearrangements necessary for substrate recognition and cleavage, thereby potently inhibiting MALT1's proteolytic activity.[3][5]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been quantified across various biochemical and cellular assays. The following tables summarize key quantitative data.
| Parameter | Value | Assay Condition | Reference |
| IC₅₀ (MALT1, cell-free) | 5 nM | Cell-free assay | [1] |
| IC₅₀ (HOIL1 cleavage) | 31 ± 17 nM | Normal B cell line (N+ /+ ) | [3] |
| IC₅₀ (IL-2 reporter) | 39 nM | Jurkat T cells | [3] |
| Kd (wild-type MALT1) | 42 nM | Surface plasmon resonance | [7] |
| Kd (mutant MALT1-W580S) | 13 nM | Surface plasmon resonance | [2] |
| EC₅₀ (MALT1-W580S stabilization) | 69 nM | MALT1mut/mut patient immortalized B cells | [2] |
Table 1: Potency and Binding Affinity of this compound
| Cell Line | Treatment | Effect | Reference |
| Immortalized B cells | 2 µM this compound for 24h, then PMA/ionomycin stimulation | Increased phosphorylation of p65 and IκBα | [1][2] |
| OCI-Ly3 B cells | This compound | Inhibition of BCL10 cleavage | [3] |
| ABC DLBCL cell lines | This compound | Decrease in NFKBIZ, ZC3H12A, and NFKBID expression | [4] |
Table 2: Cellular Effects of this compound in Lymphocytes
Impact on Lymphocyte Signaling Pathways
MALT1's protease activity is crucial for cleaving and inactivating several negative regulators of the NF-κB signaling pathway, such as A20, CYLD, and RelB.[3][6] By inhibiting this activity, this compound effectively blocks the degradation of these substrates.[3] This leads to a modulation of downstream signaling events, primarily impacting the NF-κB pathway. While this compound potently inhibits MALT1's protease function, it has been observed to have only mild effects on its scaffolding function, which is responsible for the activation of IKK and subsequent phosphorylation of IκBα in normal T cells.[3]
Interestingly, in lymphocytes from patients with a specific MALT1 mutation (MALT1mut/mut), this compound can act as a molecular chaperone, stabilizing the mutant MALT1 protein and partially rescuing its scaffolding function, leading to an increase in NF-κB signaling upon stimulation.[1][3]
Experimental Protocols
In Vitro MALT1 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on MALT1 protease activity.
-
Methodology: A cell-free enzymatic assay is performed using recombinant MALT1 protein and a fluorogenic substrate. The fluorescence intensity, which is proportional to substrate cleavage, is measured in the presence of varying concentrations of this compound. The IC₅₀ value is calculated from the resulting dose-response curve.
Cellular Assay for MALT1 Substrate Cleavage
-
Objective: To assess the effect of this compound on the cleavage of MALT1 substrates in lymphocytes.
-
Cell Lines: Immortalized B cells, primary human CD3+ T cells, or specific lymphoma cell lines (e.g., OCI-Ly3).
-
Protocol:
-
Cells are pre-treated with a range of this compound concentrations (e.g., 0-2 µM) for a specified duration (e.g., 24 hours).[1]
-
Cells are then stimulated with phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and ionomycin (e.g., 1 µM) to activate the CBM complex and induce MALT1 activity.[1]
-
Cell lysates are collected at various time points post-stimulation.
-
The cleavage of MALT1 substrates (e.g., CYLD, BCL10) is analyzed by immunoblotting using specific antibodies against the full-length and cleaved forms of the proteins.
-
NF-κB Reporter Gene Assay
-
Objective: To measure the impact of this compound on NF-κB transcriptional activity.
-
Cell Line: Jurkat T cells stably transfected with an NF-κB-luciferase reporter construct.
-
Protocol:
-
Cells are treated with varying concentrations of this compound.
-
NF-κB signaling is activated by stimulation (e.g., with PMA and ionomycin).
-
Luciferase activity is measured using a luminometer, which reflects the level of NF-κB-driven transcription.
-
Conclusion
This compound is a highly potent and selective allosteric inhibitor of MALT1 protease activity. Its mechanism of action, centered on the stabilization of an inactive conformation of the enzyme, provides a targeted approach to modulate lymphocyte signaling. The data presented herein underscore its potential as a therapeutic agent in MALT1-driven pathologies. The detailed experimental protocols offer a framework for further investigation into the nuanced effects of this compound on lymphocyte function and its potential applications in drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. In silico study on identification of novel MALT1 allosteric inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07036B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
MLT-748: A Deep Dive into Selective Allosteric Inhibition of MALT1
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLT-748 has emerged as a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a critical mediator in the activation of NF-κB signaling, a pathway frequently dysregulated in various B-cell lymphomas and autoimmune diseases. Unlike orthosteric inhibitors that target the active site, this compound binds to a distinct allosteric pocket, offering a unique mechanism of action with the potential for high selectivity and a differentiated safety profile. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Allosteric Inhibition
This compound exerts its inhibitory effect by binding to an allosteric site at the interface of the caspase-like and Ig3 domains of MALT1.[1][2] This binding site is characterized by the presence of a tryptophan residue (Trp580) which, in the inactive state of the enzyme, occupies this pocket. This compound binding displaces the Trp580 side chain, effectively locking the MALT1 protease in an inactive conformation.[1][3] This prevents the necessary conformational changes required for substrate recognition and catalysis.[4] This allosteric mechanism is reversible, providing a potential advantage for therapeutic modulation.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in various assays.
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 5 nM | Biochemical Assay | MALT1 Protease Activity | [2][5][6][7] |
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Value | Cell Line/System | Assay | Reference |
| EC50 | 69 nM | MALT1mut/mut patient immortalized B cells | Cellular MALT1-W580S stabilization | [5][6] |
| IC50 | 39 nM | Jurkat T cells | IL-2 Reporter Gene Assay | |
| IC50 | 52 nM | Human primary CD3+ T cells | IL-2 Secretion |
Table 2: Cellular Efficacy of this compound
| Parameter | Value | Target | Reference |
| Kd | 13 nM | Human mutant MALT1(329-728)-W580S | [5][6] |
| Kd | 42 nM | Wild type MALT1(329-728) | [5][6] |
Table 3: Binding Affinity of this compound
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action and the methods used for its characterization, the following diagrams illustrate the MALT1 signaling pathway, a typical experimental workflow for inhibitor evaluation, and the mechanism of allosteric inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings related to this compound.
MALT1 Enzymatic Assay (Fluorogenic)
This assay measures the direct inhibitory effect of this compound on MALT1 protease activity.
-
Materials and Reagents:
-
Recombinant human MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
This compound compound series
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in Assay Buffer to the desired final concentrations.
-
Add a fixed concentration of recombinant MALT1 enzyme to each well of the 384-well plate.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate to each well.
-
Measure the fluorescence intensity at regular intervals (e.g., every 2 minutes for 60 minutes) using a plate reader with excitation at 360 nm and emission at 460 nm.[1]
-
Calculate the reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.
-
Cellular Assay for NF-κB Signaling (Western Blot)
This protocol details the assessment of this compound's effect on the phosphorylation of key NF-κB signaling proteins, p65 and IκBα, in patient-derived B cells.
-
Cell Culture and Treatment:
-
Culture MALT1mut/mut patient immortalized B cells in appropriate culture medium.
-
Pre-treat the cells with 2 µM this compound or vehicle control (DMSO) for 24 hours.[2][6]
-
Stimulate the cells with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) and 1 µM ionomycin for various time points (e.g., 0, 5, 15, 30, 60 minutes).[2][6]
-
-
Western Blot Protocol:
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, phospho-IκBα, total p65, total IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
-
IL-2 Secretion Assay (ELISA)
This assay measures the functional consequence of MALT1 inhibition by this compound on T-cell activation, as determined by IL-2 secretion.
-
Cell Culture and Treatment:
-
Use Jurkat T cells or freshly isolated human primary CD3+ T cells.
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate stimulus, such as PMA (50 ng/mL) and ionomycin (1 µg/mL), or with anti-CD3/CD28 antibodies.[8][9]
-
-
ELISA Protocol:
-
After a 24-hour incubation period, centrifuge the plate and collect the cell culture supernatants.[8]
-
Perform a standard sandwich ELISA for human IL-2 according to the manufacturer's instructions.
-
Briefly, coat a 96-well ELISA plate with a capture antibody against human IL-2.
-
Block the plate and then add the collected cell culture supernatants and a standard curve of recombinant human IL-2.
-
Wash the plate and add a biotinylated detection antibody against human IL-2.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the concentration of IL-2 in the samples based on the standard curve and determine the IC50 of this compound for IL-2 secretion.
-
Conclusion
This compound represents a promising therapeutic candidate due to its potent and selective allosteric inhibition of MALT1. Its unique mechanism of action, which locks the enzyme in an inactive state, provides a clear rationale for its development in diseases driven by aberrant MALT1 activity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working on MALT1-targeted therapies, facilitating further investigation into the full therapeutic potential of this compound and related allosteric inhibitors.
References
- 1. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In silico study on identification of novel MALT1 allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
The Discovery and Development of MLT-748: A Potent and Selective Allosteric MALT1 Inhibitor for Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MLT-748 is a potent, selective, and reversible allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key regulator of NF-κB signaling, a pathway crucial for the activation and proliferation of lymphocytes. Dysregulation of MALT1 activity is implicated in various B-cell lymphomas and certain immunodeficiencies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, positioning it as a valuable research tool for investigating MALT1 biology and its role in disease.
Introduction: The Rationale for Targeting MALT1
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the immune response, controlling the expression of genes involved in inflammation, cell survival, and proliferation. The CARD11-BCL10-MALT1 (CBM) complex is a critical mediator of NF-κB activation downstream of antigen receptor signaling in lymphocytes. MALT1, the effector component of this complex, possesses both scaffolding and proteolytic functions. Its paracaspase activity, in particular, is essential for cleaving and inactivating negative regulators of NF-κB signaling, such as A20 and RelB, thereby sustaining the immune response.
In certain hematological malignancies, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), chronic B-cell receptor signaling leads to constitutive MALT1 activation, promoting cancer cell survival and proliferation. This dependency makes MALT1 an attractive therapeutic target. Furthermore, mutations in MALT1 can lead to immunodeficiency, highlighting its critical role in normal immune function.
This compound was developed as a highly specific inhibitor of the MALT1 paracaspase activity, offering a chemical probe to dissect the enzymatic functions of MALT1 in both physiological and pathological contexts.
Discovery of this compound
The discovery of this compound stemmed from a high-throughput screening campaign aimed at identifying small molecule inhibitors of MALT1's proteolytic activity. This was followed by a structure-guided drug design and iterative optimization process to enhance potency, selectivity, and drug-like properties. A key breakthrough in the development of this class of inhibitors was the identification of an allosteric binding site on MALT1.[1]
Unlike active site inhibitors, allosteric inhibitors like this compound bind to a site distinct from the catalytic center. This often leads to greater selectivity and a more favorable safety profile. The development of this compound and related compounds, such as MLT-231, involved a "scaffold morphing" strategy to improve physicochemical properties and in vivo efficacy.[2][3][4]
Mechanism of Action: Allosteric Inhibition of MALT1
This compound functions as a potent and selective allosteric inhibitor of MALT1.[5][6] It binds to a pocket at the interface of the caspase-like and Ig3 domains of MALT1, a site that is critical for the conformational changes required for its proteolytic activity.[6] By occupying this allosteric pocket, this compound locks MALT1 in an inactive conformation, preventing it from cleaving its substrates.[6] This mechanism is distinct from that of active-site inhibitors and contributes to the high selectivity of this compound for MALT1 over other proteases.
The allosteric binding of this compound has also been shown to act as a "molecular corrector" in cases of MALT1 mutations that cause immunodeficiency. In some patients with a specific MALT1 mutation (W580S), the protein is unstable and dysfunctional. This compound can bind to the mutated protein and restore its stability and signaling function.
In Vitro Pharmacology and Biological Activity
Biochemical and Cellular Potency
This compound demonstrates nanomolar potency in biochemical assays measuring MALT1 protease activity. It also effectively inhibits MALT1-mediated substrate cleavage and downstream signaling in various cell-based assays.
| Parameter | Value | Assay System | Reference |
| IC50 (MALT1 protease activity) | 5 nM | Biochemical assay | [5][6] |
| Kd (Wild-type MALT1) | 42 nM | Surface Plasmon Resonance | [7] |
| Kd (Mutant MALT1-W580S) | 13 nM | Surface Plasmon Resonance | [7] |
| IC50 (IL-2 Reporter Gene Assay) | 39 nM | Jurkat T-cells | [8] |
| IC50 (IL-2 Secretion) | 52 nM | Primary Human CD3+ T-cells | [8] |
| IC50 (BCL10 Cleavage) | 31 ± 17 nM | OCI-Ly3 B-cells (ELISA) | [8] |
Inhibition of MALT1 Substrate Cleavage
A key functional consequence of this compound's interaction with MALT1 is the inhibition of its proteolytic activity. This has been demonstrated through the reduced cleavage of known MALT1 substrates, including BCL10, CYLD, and RelB, in various cell lines.[8][9] BCL10 cleavage, in particular, serves as a reliable biomarker for MALT1 protease activation in preclinical studies.[9]
Modulation of NF-κB Signaling
By inhibiting MALT1, this compound effectively downregulates the canonical NF-κB signaling pathway. This is evidenced by the reduced phosphorylation of IκBα and the subsequent inhibition of the nuclear translocation of NF-κB transcription factors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing - OAK Open Access Archive [oak.novartis.com]
- 3. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MALT1 substrate cleavage: what is it good for? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Allosteric Inhibition of MALT1 by MLT-748 at the Trp580 Pocket
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potent and selective allosteric inhibitor, MLT-748, and its binding mechanism to the Trp580 pocket of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key regulator of signaling pathways, most notably the NF-κB pathway, and its dysregulation is implicated in various lymphomas and autoimmune diseases. This compound represents a significant advancement in the targeted inhibition of MALT1, offering a reversible, non-competitive mechanism of action. This document details the binding kinetics, cellular effects, and the underlying signaling pathways affected by this compound. Furthermore, it provides detailed experimental protocols for the assessment of MALT1 inhibition.
Introduction to MALT1 and its Role in Signaling
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase with a crucial role in the activation of the transcription factor NF-κB.[1] It is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for transducing signals from antigen receptors such as the B-cell receptor (BCR) and T-cell receptor (TCR).[2][3] Upon receptor engagement, a signaling cascade leads to the formation of the CBM complex, which in turn activates the IKK signalosome, leading to the activation of the canonical NF-κB pathway.[2] MALT1's proteolytic activity is also critical for cleaving and inactivating negative regulators of NF-κB signaling, such as A20 and RelB, thereby amplifying and sustaining the signal.[4] Dysregulation of MALT1 activity is a hallmark of certain cancers, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL).[5][6]
This compound: A Potent Allosteric Inhibitor of MALT1
This compound is a potent, selective, and reversible allosteric inhibitor of MALT1.[7][8] It binds to a specific pocket at the interface of the caspase-like domain and the third immunoglobulin-like (Ig3) domain of MALT1.[8][9] This binding site is notable for the presence of a tryptophan residue at position 580 (Trp580).[9]
Mechanism of Action: Binding to the Trp580 Pocket
The binding of this compound to MALT1 is characterized by the displacement of the Trp580 side chain.[8][9] This interaction locks the MALT1 protease in an inactive conformation, preventing the necessary structural rearrangements for substrate recognition and cleavage.[9] This allosteric inhibition is a non-competitive mechanism, offering a distinct advantage over active site inhibitors.[10] Structural studies have confirmed that the pyrazolopyrimidine core of this compound occupies the same space as the indole side chain of Trp580 in the unbound state.[9]
Quantitative Data on this compound Activity
The potency and binding affinity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Condition | Reference |
| IC₅₀ | 5 nM | Cell-free MALT1 protease activity assay | [7][8] |
| IC₅₀ | 14 nM (for MLT-747, a closely related analog) | Cell-free MALT1 protease activity assay | [11] |
| IC₅₀ | 39 nM | IL-2 reporter gene assay in Jurkat T cells | [12] |
| IC₅₀ | 52 nM | IL-2 secretion from human primary CD3+ T cells | [12] |
Table 1: Inhibitory Potency of this compound
| Parameter | Value | MALT1 Construct | Reference |
| Kd | 42 nM | Wild-type human MALT1 (329-728) | [7][13] |
| Kd | 13 nM | Mutant human MALT1 (329-728)-W580S | [7][13] |
| EC₅₀ | 69 nM | Cellular stabilization of MALT1-W580S | [7][13] |
Table 2: Binding Affinity and Cellular Stabilization of this compound
Experimental Protocols
MALT1 Protease Activity Biochemical Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of MALT1.
Materials:
-
Recombinant human MALT1 protein
-
Peptide substrate Ac-Leu-Arg-Ser-Arg-Rh110-dPro[11]
-
Assay buffer (e.g., Tris-based buffer with reducing agents)
-
This compound compound
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the this compound dilutions to the wells.
-
Add the recombinant MALT1 protein to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate.
-
Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths appropriate for Rhodamine 110).
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Assay for MALT1 Substrate Cleavage
This assay assesses the ability of this compound to inhibit MALT1 activity within a cellular context.
Materials:
-
Human lymphocytes (e.g., primary CD3+ T cells or a suitable cell line like Jurkat)[8][12]
-
Cell culture medium
-
This compound compound
-
Stimulating agents (e.g., Phorbol 12-myristate 13-acetate (PMA) and ionomycin)[8]
-
Lysis buffer
-
Antibodies for Western blotting (targeting MALT1 substrates like BCL10, CYLD, RelB, and HOIL1, as well as loading controls)[14]
Procedure:
-
Culture the cells to the desired density.
-
Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours with 2 µM this compound).[8]
-
Stimulate the cells with PMA and ionomycin for a defined period (e.g., up to 1 hour) to induce MALT1 activity.[8]
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Perform Western blot analysis to detect the cleavage of MALT1 substrates. A reduction in the cleaved forms of the substrates indicates MALT1 inhibition.
-
For washout experiments, after the initial incubation with this compound, wash the cells with PBS three times and rest them in compound-free medium for a period (e.g., 2 hours) before stimulation.[8]
Signaling Pathways and Visualizations
MALT1-Mediated NF-κB Signaling Pathway
MALT1 is a critical component of the CBM complex, which is essential for the activation of the canonical NF-κB pathway downstream of antigen receptors.[2]
Caption: MALT1 signaling pathway leading to NF-κB activation and its inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram illustrates a typical workflow for evaluating the cellular activity of this compound.
References
- 1. MALT1 - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. In silico study on identification of novel MALT1 allosteric inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07036B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. immune-system-research.com [immune-system-research.com]
Investigating the Biological Effects of MALT1 Inhibition with MLT-748: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical regulator of immune responses, functioning as both a scaffold protein and a paracaspase. Its proteolytic activity is essential for the activation of NF-κB signaling downstream of antigen receptor engagement, making it a key player in lymphocyte activation and proliferation. Dysregulation of MALT1 activity has been implicated in the pathogenesis of various hematological malignancies and autoimmune diseases. Consequently, MALT1 has emerged as a promising therapeutic target. MLT-748 is a potent and selective allosteric inhibitor of MALT1, offering a valuable tool for investigating the biological consequences of MALT1 inhibition. This technical guide provides an in-depth overview of the biological effects of this compound, including its mechanism of action, impact on cellular signaling, and methodologies for its experimental evaluation.
Introduction to MALT1 and its Role in Cellular Signaling
MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is crucial for T-cell and B-cell receptor signaling.[1][2] Upon antigen receptor stimulation, the CBM complex assembles, leading to the activation of MALT1's protease function.[3] Activated MALT1 cleaves several substrates, including BCL10, CYLD, and A20, which are involved in the regulation of the NF-κB pathway.[4][5] By cleaving negative regulators of NF-κB, such as A20, MALT1 promotes sustained NF-κB activation, leading to the transcription of genes involved in inflammation, cell survival, and proliferation.[5] Due to its pivotal role in lymphocyte activation, aberrant MALT1 activity is a key driver in certain cancers, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), and is implicated in autoimmune disorders.[4][6]
This compound: A Potent Allosteric Inhibitor of MALT1
This compound is a small molecule that acts as a potent, selective, and allosteric inhibitor of MALT1's paracaspase activity.[7][8] Unlike orthosteric inhibitors that bind to the active site, this compound binds to an allosteric pocket at the interface of the caspase-like and Ig3 domains.[8][9] This binding event displaces the tryptophan residue at position 580 (Trp580), which locks the enzyme in an inactive conformation and prevents substrate cleavage.[8][10]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the inhibitory activity of this compound in various assays and cell lines.
| Parameter | Value | Assay/Model | Reference(s) |
| IC₅₀ | 5 nM | MALT1 Cell-Free Assay | [1][8] |
| Kd | 42 nM | Wild-Type MALT1 (329-728) | [1][11] |
| Kd | 13 nM | Mutant MALT1 (329-728)-W580S | [1][11] |
| EC₅₀ | 69 nM | Stabilization of cellular MALT1-W580S | [1][11] |
| IC₅₀ | 39 nM | IL-2 Reporter Gene Assay (Jurkat T-cells) | [12] |
| IC₅₀ | 52 nM | IL-2 Secretion (Primary Human CD3+ T-cells) | [12] |
| IC₅₀ | 31 nM | BCL10 Cleavage (OCI-Ly3 B-cells) | [12] |
| Table 1: Biochemical and Cellular Potency of this compound. |
| Cell Line | Subtype | Parameter | Value | Reference(s) |
| OCI-Ly3 | ABC-DLBCL | GI₅₀ (Compound 3, a similar MALT1 inhibitor) | Not specified, but sensitive | [9] |
| HBL-1 | ABC-DLBCL | GI₅₀ (MI-2, a MALT1 inhibitor) | 0.2 µM | [10] |
| TMD8 | ABC-DLBCL | GI₅₀ (MI-2, a MALT1 inhibitor) | 0.5 µM | [10] |
| OCI-Ly10 | ABC-DLBCL | GI₅₀ (MI-2, a MALT1 inhibitor) | 0.4 µM | [10] |
| OCI-Ly1 | GCB-DLBCL | GI₅₀ (MI-2, a MALT1 inhibitor) | Resistant | [10] |
| U2932 | ABC-DLBCL (MALT1-independent) | GI₅₀ (MI-2, a MALT1 inhibitor) | Resistant | [10] |
| Table 2: Anti-proliferative Activity of MALT1 Inhibitors in DLBCL Cell Lines. (Note: Data for this compound is limited; data for other MALT1 inhibitors is provided for context). |
| Cytokine/Substrate | Effect of this compound | Cell Type | Reference(s) |
| IL-2 | Inhibition of secretion | Jurkat T-cells, Primary Human CD3+ T-cells | [12] |
| IL-6 | Reduced expression/secretion | ABC-DLBCL cell lines | [13] |
| IL-10 | Reduced expression/secretion | ABC-DLBCL cell lines | [13] |
| BCL10 | Inhibition of cleavage | OCI-Ly3 B-cells, Primary Human CD3+ T-cells | [9][12] |
| CYLD | Inhibition of cleavage | Primary Human CD3+ T-cells | [9] |
| RelB | Inhibition of cleavage | Primary Human CD3+ T-cells | [9] |
| HOIL1 | Inhibition of cleavage | Primary Human CD3+ T-cells | [9] |
| NFKBIZ, ZC3H12A, NFKBID mRNA | Decreased expression | ABC-DLBCL cell lines | [4] |
| Table 3: Effect of this compound on Cytokine Production and Substrate Cleavage. |
Signaling Pathways and Mechanisms
MALT1 in the NF-κB Signaling Pathway
MALT1 is a critical transducer in the canonical NF-κB signaling cascade initiated by antigen receptors. The following diagram illustrates this pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of interleukin-2 production in the human T cell line JURKAT by nonpolar maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of IL2 production impairment by lipoxygenase inhibitors in activated Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neobiotechnologies.com [neobiotechnologies.com]
- 5. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 6. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MALT1 Polyclonal Antibody (PA5-79622) [thermofisher.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of MLT-748: A Molecular Corrector for MALT1-Associated Immunodeficiency
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Primary immunodeficiency diseases (PIDs) represent a significant challenge in clinical medicine, arising from a spectrum of genetic mutations that impair the immune system. A subset of these disorders is linked to mutations in the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a critical scaffold and protease in lymphocyte signaling. This technical guide delves into the preclinical data and mechanism of action of MLT-748, a novel allosteric inhibitor of MALT1, which paradoxically acts as a molecular corrector to rescue protein function in specific MALT1 mutations, offering a promising therapeutic avenue for a debilitating immunodeficiency. This document provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound's activity.
Introduction to MALT1 and its Role in Immunity
MALT1 is a key component of the Carma-Bcl10-MALT1 (CBM) signalosome, which is essential for T-cell and B-cell receptor signaling. Upon antigen receptor stimulation, the CBM complex is formed, leading to the activation of the IκB kinase (IKK) complex and subsequent activation of the NF-κB pathway. MALT1 possesses both scaffolding functions, crucial for the assembly of the CBM complex, and protease activity, which cleaves and inactivates negative regulators of NF-κB signaling, such as RelB, CYLD, and HOIL1. Mutations in MALT1 can lead to a combined immunodeficiency characterized by recurrent infections, immune dysregulation, and a failure to thrive.
This compound: A Potent and Selective Allosteric MALT1 Inhibitor
This compound is a potent and selective allosteric inhibitor of the MALT1 protease.[1][2][3][4] It binds to a pocket at the interface of the caspase and immunoglobulin (Ig3) domains, displacing the side chain of Tryptophan 580 (Trp580) and locking the enzyme in an inactive conformation.[1][2] This allosteric inhibition is highly specific, with no significant activity against a panel of 22 other human proteases.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with its target and its cellular effects.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | MALT1 (cell-free assay) | 5 nM | [1][2][3][4] |
| Kd | Human mutant MALT1 (329-728)-W580S | 13 nM | [2][3] |
| Kd | Wild-type MALT1 (329-728) | 42 nM | [3][4] |
| EC50 | MALT1-W580S stabilization in MALT1mut/mut B cells | 69 nM | [2][3][4] |
| IC50 | BCL10 cleavage | 31 nM | [4] |
| IC50 | IL-2 reporter gene assay (Jurkat T cells) | 39 nM | [5] |
| IC50 | IL-2 secretion (primary human CD3+ T cells) | 52 nM | [5] |
Mechanism of Action: From Inhibitor to Molecular Corrector
In the context of wild-type MALT1, this compound functions as a straightforward inhibitor. However, in patients with a specific homozygous mutation (W580S), which destabilizes the MALT1 protein, this compound acts as a molecular corrector. By binding to the mutated protein, this compound stabilizes its conformation, leading to increased cellular levels of the MALT1-W580S protein. This restoration of MALT1 protein levels, even in its proteolytically inactive state, rescues the scaffolding function of the CBM complex, thereby restoring downstream NF-κB signaling.
Signaling Pathway of MALT1 Activation and this compound Inhibition
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
This compound as a Molecular Corrector for MALT1-W580S
Caption: Mechanism of this compound as a molecular corrector for MALT1-W580S.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
MALT1 Substrate Cleavage Assay in Primary T cells
-
Cell Isolation: Isolate primary human CD3+ T cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection.
-
Pre-treatment: Incubate the T cells with varying concentrations of this compound (e.g., 0-1 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) and 1 µM ionomycin for 15-60 minutes to activate MALT1.[1]
-
Lysis and Western Blotting: Lyse the cells and perform SDS-PAGE followed by Western blotting.
-
Antibody Detection: Probe the membrane with primary antibodies against MALT1 substrates (BCL10, HOIL1, CYLD, and RelB) and a loading control (e.g., tubulin).[2] Use appropriate secondary antibodies for detection.
-
Analysis: Quantify the band intensities to determine the extent of substrate cleavage inhibition.
NF-κB Signaling Rescue in Patient-Derived B cells
-
Cell Culture: Culture immortalized B cells from a MALT1mut/mut patient.
-
This compound Treatment: Pre-incubate the cells with 2 µM this compound for 24 hours to allow for MALT1-W580S protein stabilization.[1][2][6]
-
Washout (Optional): For washout experiments, wash the cells three times with PBS and rest them in compound-free medium for 2 hours.[1]
-
Stimulation: Stimulate the cells with PMA/ionomycin for various time points (e.g., 0, 5, 15, 30 minutes).[1][3]
-
Western Blotting: Lyse the cells and perform Western blotting to detect the phosphorylation of IκBα and p65, as well as total protein levels.[2][3][6]
-
Analysis: Compare the levels of phosphorylated IκBα and p65 in treated versus untreated patient cells and healthy donor cells.
Experimental Workflow for Assessing this compound's Dual Function
Caption: Workflow for evaluating this compound's inhibitory and corrective functions.
Therapeutic Implications and Future Directions
The dual functionality of this compound as both an inhibitor and a molecular corrector represents a paradigm shift in the therapeutic approach to certain genetic disorders. For immunodeficiencies caused by destabilizing mutations in MALT1, this compound offers a potential treatment that addresses the root cause of the disease by restoring protein function. This approach may be applicable to other genetic diseases where mutations lead to protein misfolding and degradation.
Further research is warranted to explore the long-term efficacy and safety of this compound in preclinical models and eventually in clinical trials. The development of allosteric modulators that can selectively stabilize or inhibit protein function holds immense promise for the future of precision medicine.
Conclusion
This compound is a potent and selective allosteric MALT1 inhibitor with a unique mechanism of action that allows it to function as a molecular corrector for a specific MALT1 mutation underlying a primary immunodeficiency. By stabilizing the mutant MALT1 protein, this compound rescues the scaffolding function of the CBM complex and restores downstream NF-κB signaling. The data presented in this guide provide a comprehensive overview of the preclinical evidence supporting the continued investigation of this compound as a potential therapeutic agent for this debilitating disease.
References
The Potential of MLT-748 in Activated B-cell Like Diffuse Large B-cell Lymphoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) is an aggressive malignancy with a poor prognosis under current standard-of-care chemotherapies. A key molecular feature of ABC-DLBCL is the constitutive activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for tumor cell survival and proliferation. This pathway is often driven by chronic B-cell receptor (BCR) signaling, which converges on the CARD11-BCL10-MALT1 (CBM) complex. Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a paracaspase within the CBM complex, has emerged as a critical therapeutic target. MLT-748 is a potent, selective, and allosteric inhibitor of MALT1 protease activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, its preclinical efficacy in ABC-DLBCL models, and the key signaling pathways involved, presenting a compelling case for its continued development as a targeted therapy for this challenging disease.
Introduction to ABC-DLBCL and the Role of MALT1
Diffuse large B-cell lymphoma (DLBCL) is the most common type of non-Hodgkin lymphoma, with ABC-DLBCL representing a molecular subtype characterized by a more aggressive clinical course and inferior outcomes with conventional chemoimmunotherapy.[1][2][3] A hallmark of ABC-DLBCL is the chronic activation of the NF-κB signaling pathway, which promotes the expression of genes involved in cell survival, proliferation, and inflammation.[2][4][5] This constitutive NF-κB activity can be triggered by various genetic alterations, including mutations in the B-cell receptor components CD79A/B, the scaffold protein CARD11, and the Toll-like receptor adaptor protein MyD88.[4][6][7]
These upstream signals converge on the CBM complex, leading to the activation of MALT1's protease function.[8][9] Activated MALT1 cleaves and inactivates several negative regulators of NF-κB signaling, such as A20 (TNFAIP3), Regnase-1, and Roquin-1/2, thereby sustaining the pro-survival signaling cascade.[8][10] The critical role of MALT1 protease activity in maintaining the malignant phenotype of ABC-DLBCL makes it an attractive therapeutic target.[11][12][13]
This compound: A Potent and Selective Allosteric MALT1 Inhibitor
This compound is a small molecule that acts as a potent and selective inhibitor of MALT1 paracaspase activity.[14] Unlike orthosteric inhibitors that compete with the substrate for the active site, this compound is an allosteric inhibitor. It binds to a distinct pocket on the MALT1 protein, inducing a conformational change that locks the enzyme in an inactive state.[14] This mechanism of action contributes to its high selectivity and potency.
Quantitative Efficacy of this compound
Preclinical studies have demonstrated the potent activity of this compound in blocking MALT1-mediated signaling and inhibiting the growth of ABC-DLBCL cells. The following table summarizes key quantitative data from these studies.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (BCL10 Cleavage) | OCI-Ly3 | 31 nM | [14] |
| IC50 (IL-2 Secretion) | Human primary CD3+ T cells | 52 nM | [14] |
Signaling Pathways in ABC-DLBCL Targeted by this compound
The primary signaling pathway targeted by this compound in ABC-DLBCL is the BCR-to-NF-κB axis. The following diagram illustrates this pathway and the point of intervention for this compound.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Molecular Pathogenesis of Activated B-Cell-like Diffuse Large B-Cell Lymphoma and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Inhibition of MALT1 protease activity is selectively toxic for activated B cell-like diffuse large B cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
MLT-748: A Molecular Corrector for MALT1 Mutations - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical regulator of lymphocyte activation and a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex.[1][2][3] Mutations in MALT1 can lead to immunodeficiency, and its aberrant activity is implicated in certain types of lymphomas.[4] MLT-748 is a potent and selective allosteric inhibitor of MALT1 that has shown promise as a molecular corrector for specific MALT1 mutations, restoring proper signaling function.[5][6][7] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and the underlying MALT1 signaling pathways.
Introduction to MALT1 and the Role of this compound
MALT1, a paracaspase, plays a dual role in the immune system. It acts as a scaffold protein and possesses proteolytic activity, both of which are essential for NF-κB activation downstream of antigen and other receptors.[1][2][3] The CBM complex, consisting of CARD11, BCL10, and MALT1, is crucial for T-cell and B-cell receptor signaling.[1][2] Dysregulation of MALT1 activity, either through gain-of-function mutations or other mechanisms, is associated with certain cancers, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL).[8][9][10] Conversely, loss-of-function mutations can lead to severe immunodeficiency.
This compound is a small molecule that acts as an allosteric inhibitor of MALT1.[5][6][11] It binds to a pocket at the interface of the caspase-like and Ig3 domains, displacing tryptophan 580 (Trp580) and locking the enzyme in an inactive conformation.[5][7] Interestingly, in the context of certain mutations like MALT1-W580S which destabilize the protein, this compound can act as a molecular corrector, stabilizing the mutant protein and rescuing its scaffolding function, thereby restoring downstream signaling.[5][6][7]
Quantitative Data on this compound
The following tables summarize the key quantitative data for this compound based on in vitro and cellular assays.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 5 nM | Cell-free MALT1 protease assay | [5][6] |
| Kd (Wild-Type MALT1) | 42 nM | Binding to human MALT1 (329-728) | [6][7] |
| Kd (Mutant MALT1-W580S) | 13 nM | Binding to human MALT1 (329-728)-W580S | [6][7] |
| EC50 | 69 nM | Stabilization of cellular MALT1-W580S | [6][7] |
| IC50 (IL-2 Reporter) | 39 nM | Jurkat T-cell IL-2 reporter gene assay | [12] |
| IC50 (IL-2 Secretion) | 52 nM | Human primary CD3+ T-cell IL-2 secretion | [12] |
Table 1: Potency and Binding Affinity of this compound
| Cell Type | Treatment | Effect | Reference |
| MALT1mut/mut B cells | 2 µM this compound for 24h | Increased phosphorylation of p65 and IκBα | [6][7][11] |
| Primary human CD3+ T cells | 1 µM this compound | Complete blockage of BCL10, HOIL1, CYLD, and RelB cleavage | [7] |
| ABC-DLBCL cell lines | This compound | Decrease in NFKBIZ, ZC3H12A, and NFKBID expression | [13] |
Table 2: Cellular Effects of this compound
MALT1 Signaling Pathways
The following diagrams illustrate the key signaling pathways involving MALT1.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 - Wikipedia [en.wikipedia.org]
- 4. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. ashpublications.org [ashpublications.org]
- 9. rupress.org [rupress.org]
- 10. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MLT-748 in In Vitro Studies
Introduction
MLT-748 is a potent, selective, and reversible allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2] MALT1 is a key component of the Carma-Bcl10-MALT1 (CBM) signalosome complex, which plays a critical role in NF-κB signaling activation in lymphocytes. This compound binds to an allosteric pocket at the interface of the caspase-like and Ig3 domains of MALT1, displacing Trp580 and locking the enzyme in an inactive conformation.[2][3] This inhibitory action blocks the proteolytic activity of MALT1, which is crucial for the cleavage of several substrates involved in immune cell signaling.
These application notes provide a summary of the key in vitro parameters of this compound and detailed protocols for its use in cell-based assays.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in various in vitro assays.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay System | Reference |
| IC₅₀ (MALT1 protease activity) | 5 nM | Cell-free biochemical assay | [1][2][4] |
| Kd (mutant MALT1-W580S) | 13 nM | Recombinant human MALT1(329-728)-W580S | [1][5][6] |
| Kd (wild-type MALT1) | 42 nM | Recombinant human MALT1(329-728) | [1][5][6] |
| EC₅₀ (MALT1-W580S stabilization) | 69 nM | MALT1mut/mut patient immortalized B cells | [1][5][6] |
| IC₅₀ (IL-2 reporter) | 39 nM | Jurkat T cells | [3] |
| IC₅₀ (IL-2 secretion) | 52 nM | Human primary CD3+ T cells | [3] |
Table 2: Recommended In Vitro Working Concentrations and Incubation Times
| Cell Type | Concentration | Incubation Time | Purpose | Reference |
| MALT1mut/mut B cells | 2 µM | 24 hours | Rescue of MALT1 scaffolding function | [2][3][7] |
| Primary human CD3+ T cells | 1 µM | Not specified | Complete blockade of MALT1 substrate cleavage | [6] |
| ABC-DLBCL cell lines | 2 µM | 18 hours | Inhibition of MALT1 protease activity | [8] |
| A549 cells | Not specified | Not specified | Inhibition of MALT1 cleavage activity | [3] |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound allosterically inhibits the MALT1 protease, which is a key component of the NF-κB signaling pathway downstream of the CBM complex. In certain immunodeficiency contexts with MALT1 mutations (e.g., MALT1-W580S), this compound can act as a molecular corrector, stabilizing the mutant protein and rescuing its scaffolding function, thereby paradoxically promoting NF-κB signaling upon cell stimulation.
Caption: this compound allosterically inhibits MALT1 protease activity, impacting downstream NF-κB signaling.
General Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound on cultured cells.
Caption: General workflow for in vitro studies with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
This compound is soluble in DMSO at high concentrations (e.g., 200-250 mg/mL).[5][7]
-
To prepare a 10 mM stock solution, dissolve 4.92 mg of this compound (MW: 492.32) in 1 mL of sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for up to 2 years or at -20°C for up to 1 year.[1][5]
-
-
Working Solution Preparation:
-
For cell culture experiments, dilute the 10 mM DMSO stock solution to the desired final concentration in the cell culture medium.
-
To minimize DMSO toxicity, ensure the final concentration of DMSO in the culture medium does not exceed 0.1-0.5%.
-
It is recommended to first prepare an intermediate dilution of the stock in DMSO or culture medium before the final dilution. For example, to achieve a final concentration of 1 µM, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution, then add 1 µL of the 1 mM solution to 1 mL of culture medium.[7]
-
If precipitation occurs upon dilution in an aqueous buffer, pre-warming the solutions to 37°C or gentle sonication may aid in dissolution.[1][7]
-
Protocol 2: Analysis of NF-κB Signaling and MALT1 Substrate Cleavage in Lymphocytes
This protocol is adapted for use with immortalized B cells or primary T cells.
-
Cell Seeding: Seed cells (e.g., 1 x 10⁶ cells/mL) in a suitable culture plate and allow them to acclimate.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 2 µM) or vehicle control (DMSO) for 18-24 hours.[2][8]
-
Cell Stimulation: Following the pre-treatment, stimulate the cells with an appropriate agonist. For example, use a combination of 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) and 1 µM ionomycin for various time points (e.g., 0, 5, 15, 30, 60 minutes).[2]
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated p65, phosphorylated IκBα, total p65, total IκBα, and cleaved MALT1 substrates (e.g., CYLD, RelB, BCL10).[5][6]
-
Use an appropriate loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 3: Compound Washout Experiment
This protocol is designed to assess the reversibility of this compound's effects.
-
Cell Treatment: Pre-treat cells with this compound (e.g., 2 µM) for 24 hours as described in Protocol 2.[2]
-
Washout:
-
Pellet the cells by centrifugation.
-
Aspirate the medium containing this compound.
-
Wash the cells three times with sterile PBS to remove the compound.[2]
-
Resuspend the cells in fresh, compound-free medium.
-
-
Resting Period: Allow the cells to rest in the compound-free medium for 2 hours.[2]
-
Stimulation and Analysis: Proceed with cell stimulation and downstream analysis (e.g., Western Blotting) as described in Protocol 2 to assess the recovery of MALT1 activity.[2]
Protocol 4: Cytokine Secretion Assay in Primary T Cells
This protocol is for measuring the effect of this compound on T cell activation.
-
Cell Isolation: Isolate primary human CD3+ or CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., magnetic-activated cell sorting).
-
Cell Seeding: Seed the isolated T cells in a 96-well plate at a density of 1 x 10⁶ cells/well.
-
This compound Treatment: Add serial dilutions of this compound to the wells to determine the IC₅₀. Include a vehicle control (DMSO).
-
T Cell Activation: Stimulate the T cells with anti-CD3/CD28 beads or PMA and ionomycin.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Pellet the cells by centrifugation and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of secreted cytokines (e.g., IL-2) in the supernatant using an ELISA kit or a cytometric bead array (CBA) according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ value by plotting the cytokine concentration against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MLT-748 in Primary Human T Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLT-748 is a potent, selective, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3][4][5] MALT1 is a critical signaling protein that functions as both a scaffold and a paracaspase, playing a key role in T cell activation and proliferation. By binding to an allosteric site at the interface of the caspase-like and Ig3 domains of MALT1, this compound locks the enzyme in an inactive conformation, thereby inhibiting its proteolytic activity.[1][6] This inhibition of MALT1 substrate cleavage effectively modulates downstream signaling pathways, including the NF-κB pathway, which is crucial for T cell function.[2][6] These application notes provide detailed protocols for utilizing this compound in primary human T cell assays to study its effects on T cell activation, cytokine secretion, and signaling pathways.
Mechanism of Action of this compound in T Cells
Upon T cell receptor (TCR) and CD28 co-stimulation, a signaling cascade is initiated, leading to the formation of the CBM signalosome, composed of CARMA1, BCL10, and MALT1. This complex is essential for the activation of downstream pathways, including the canonical NF-κB pathway. MALT1's paracaspase activity is responsible for the cleavage of several substrates, such as RelB, which fine-tunes NF-κB activation.[7] this compound, by allosterically inhibiting MALT1's proteolytic function, prevents the cleavage of these substrates, thereby suppressing T cell activation and effector functions.[2]
Caption: this compound inhibits MALT1's proteolytic activity, impacting NF-κB signaling in T cells.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound derived from published studies.
| Parameter | Value | Cell Type | Assay | Reference |
| IC₅₀ (MALT1 cell-free) | 5 nM | - | Biochemical Assay | [1][3][5] |
| IC₅₀ (IL-2 Reporter) | 39 nM | Jurkat T cells | Reporter Gene Assay | |
| IC₅₀ (IL-2 Secretion) | 52 nM | Primary human CD3+ T cells | Immunoassay | |
| EC₅₀ (MALT1 stabilization) | 69 nM | MALT1mut/mut B cells | Cellular Assay | [2][3] |
| Effective Concentration | 1-2 µM | Primary human CD3+ T cells | Western Blot | [2] |
Experimental Protocols
Protocol 1: Isolation of Primary Human T Cells from PBMCs
This protocol describes the isolation of untouched primary human T cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human peripheral blood (buffy coat or whole blood)
-
Ficoll-Paque™ PLUS
-
Phosphate-Buffered Saline (PBS)
-
T cell isolation kit (negative selection)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
Procedure:
-
Dilute the buffy coat or whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets, and collect the mononuclear cell layer at the interface.
-
Wash the collected PBMCs with PBS by centrifuging at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in the appropriate buffer provided with the T cell isolation kit.
-
Isolate untouched T cells by negative selection following the manufacturer's protocol. This typically involves incubating the cells with an antibody cocktail that labels non-T cells, followed by magnetic separation.
-
Resuspend the purified T cells in complete RPMI-1640 medium and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
Caption: Workflow for isolating primary human T cells.
Protocol 2: T Cell Activation and Treatment with this compound
This protocol outlines the activation of primary human T cells and their treatment with this compound.
Materials:
-
Isolated primary human T cells
-
Complete RPMI-1640 medium
-
Anti-human CD3 antibody (plate-bound or soluble)
-
Anti-human CD28 antibody (soluble)
-
This compound (dissolved in DMSO)
-
96-well flat-bottom tissue culture plates
Procedure:
-
Plate Coating (for plate-bound anti-CD3):
-
Dilute anti-human CD3 antibody to 1-5 µg/mL in sterile PBS.
-
Add 100 µL of the antibody solution to each well of a 96-well plate.
-
Incubate for at least 2 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS to remove unbound antibody.
-
-
Cell Seeding and Treatment:
-
Resuspend the isolated T cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Pre-incubate the T cells with the desired concentrations of this compound or vehicle control (DMSO) for 1-24 hours at 37°C, depending on the experimental design. A 24-hour pre-incubation has been shown to be effective.[1]
-
-
T Cell Activation:
-
Add the pre-treated T cells to the anti-CD3 coated wells.
-
Add soluble anti-human CD28 antibody to a final concentration of 1-5 µg/mL.
-
Alternatively, for activation with soluble antibodies, add anti-CD3 (1 µg/mL) and anti-CD28 (1-5 µg/mL) directly to the cell suspension in uncoated wells.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for the desired period (e.g., 24-72 hours).
-
Protocol 3: IL-2 Secretion Assay (ELISA)
This protocol measures the effect of this compound on IL-2 secretion from activated T cells.
Materials:
-
Supernatants from activated T cell cultures (from Protocol 2)
-
Human IL-2 ELISA kit
-
Plate reader
Procedure:
-
After the desired incubation period (e.g., 24 or 48 hours), centrifuge the 96-well plates at 300 x g for 5 minutes.
-
Carefully collect the culture supernatants without disturbing the cell pellet.
-
Perform the IL-2 ELISA according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of IL-2 in each sample based on the standard curve.
Protocol 4: Western Blot for MALT1 Substrate Cleavage
This protocol is for assessing the inhibitory effect of this compound on the cleavage of MALT1 substrates like RelB.[7]
Materials:
-
Activated T cell pellets (from Protocol 2)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-RelB, anti-cleaved RelB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the T cell pellets with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to assess the extent of substrate cleavage.
-
Caption: Workflow for Western Blot analysis of MALT1 substrate cleavage.
Concluding Remarks
This compound is a valuable tool for investigating the role of MALT1 in T cell biology. The protocols provided herein offer a framework for studying the effects of this potent inhibitor on primary human T cell activation, cytokine production, and intracellular signaling. Researchers can adapt these methods to their specific experimental needs to further elucidate the therapeutic potential of targeting MALT1 in immune-mediated diseases and malignancies.
References
- 1. Isolation of Untouched Human T cells from Peripheral blood Mononuclear Cells (PBMC) | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. awsprod-cellsignal.com [awsprod-cellsignal.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MLT-748 in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a grim prognosis despite multimodal treatment approaches.[1][2] The tumor microenvironment (TME) plays a critical role in GBM progression and therapeutic resistance, with tumor-associated macrophages (TAMs) being a major cellular component that fosters an immunosuppressive landscape.[1] MLT-748, a potent and selective allosteric inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease, has emerged as a promising therapeutic agent.[1][3] MALT1 is a key component of the CARD9-BCL10-MALT1 (CBM) signaling complex that regulates NF-κB activation.[1][4][5] In the context of glioblastoma, this compound's primary mechanism of action is not directed at the tumor cells themselves but at reprogramming TAMs from a pro-tumoral "M2-like" phenotype to an anti-tumoral "M1-like" phenotype, thereby restoring anti-cancer immunity within the brain.[1][6]
These application notes provide a comprehensive overview of the use of this compound in glioblastoma research, including its mechanism of action, protocols for key in vitro and in vivo experiments, and a summary of expected quantitative outcomes.
Mechanism of Action and Signaling Pathway
In the glioblastoma TME, tumor cells secrete factors that induce the activation of the MALT1 protease in TAMs. This leads to the activation of the NF-κB signaling pathway, which in turn promotes the polarization of TAMs into an immunosuppressive, M2-like phenotype.[1][6] These M2-like macrophages contribute to tumor growth, invasion, and the suppression of anti-tumor immune responses.[1]
This compound inhibits the proteolytic activity of MALT1 within TAMs.[1] This inhibition blocks the downstream NF-κB signaling cascade, leading to a transcriptional reprogramming of the macrophages.[1][6] As a result, TAMs shift from an M2-like to a pro-inflammatory, M1-like phenotype, characterized by the expression of co-stimulatory molecules and the secretion of anti-tumor cytokines. This phenotypic switch enhances their ability to kill glioblastoma cells and present tumor antigens, thereby reactivating the anti-tumor immune response within the TME.[1] While MALT1 is expressed in glioblastoma cells, the direct cytotoxic effect of this compound on these cells is reported to be modest.[1][7]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Glioblastoma Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Viability Reduction (vs. Control) | IC50 (µM) |
| U87MG | 5 | 72 | Modest/Discreet[1][7] | > 10 |
| GL261 | 5 | 72 | Modest/Discreet[1] | > 10 |
Note: The direct cytotoxic effect of this compound on glioblastoma cell lines is reported to be minimal. The primary therapeutic effect is mediated through the modulation of tumor-associated macrophages.
Table 2: Effect of this compound on Macrophage Polarization in Glioblastoma Co-culture
| Macrophage Type | Co-culture with | This compound (µM) | Marker | % Change in Expression (vs. No this compound) |
| RAW264.7 | GL261 | 5 | CD206 (M2) | ↓ |
| RAW264.7 | GL261 | 5 | CD163 (M2) | ↓ |
| RAW264.7 | GL261 | 5 | CD86 (M1) | ↑ |
| RAW264.7 | GL261 | 5 | MHCII (M1) | ↑ |
| Human Primary | Human GBM Cells | 5 | M2 Markers | ↓[1] |
| Human Primary | Human GBM Cells | 5 | M1 Markers | ↑[1] |
Note: "↑" indicates an increase and "↓" indicates a decrease in the expression of the respective markers following this compound treatment in a co-culture system.
Table 3: Effect of this compound on Macrophage-Mediated Glioblastoma Cell Killing
| Macrophage Type | Target Glioblastoma Cells | This compound (µM) | % Increase in Tumor Cell Killing |
| RAW264.7 | GL261 | 5 | Significant Increase[1] |
| Human CD14-derived | Human GBM Cells | 5 | Significant Increase[1] |
Experimental Protocols
Protocol 1: In Vitro Co-culture of Macrophages and Glioblastoma Cells
Objective: To assess the effect of this compound on macrophage polarization in the presence of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., GL261, U87MG)
-
Macrophage cell line (e.g., RAW264.7) or primary macrophages
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Flow cytometry antibodies (e.g., anti-CD11b, anti-CD206, anti-CD163, anti-CD86, anti-MHCII)
Procedure:
-
Cell Seeding:
-
Seed macrophages (e.g., 2.5 x 10^5 cells/well) in a 6-well plate and allow them to adhere overnight.
-
On the following day, add glioblastoma cells (e.g., 2.5 x 10^5 cells/well) to the macrophage culture.
-
-
This compound Treatment:
-
Pre-treat the macrophage-glioblastoma co-culture with this compound at a final concentration of 5 µM.[1] A vehicle control (DMSO) should be run in parallel.
-
Incubate for 48-72 hours.
-
-
Cell Harvesting and Staining:
-
Gently scrape the cells and wash with PBS.
-
Stain the cell suspension with fluorescently conjugated antibodies against macrophage and polarization markers.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the macrophage population (e.g., CD11b+) and analyze the expression of M1 (CD86, MHCII) and M2 (CD206, CD163) markers.
-
Protocol 2: Macrophage-Mediated Tumor Cell Killing Assay
Objective: To quantify the ability of this compound-treated macrophages to kill glioblastoma cells.
Materials:
-
Fluorescently labeled glioblastoma cells (e.g., with Calcein AM)
-
Macrophages
-
This compound
-
96-well black-walled plates
-
Fluorometer
Procedure:
-
Macrophage Preparation:
-
Seed macrophages in a 96-well plate and treat with 5 µM this compound or vehicle for 24 hours.
-
-
Co-culture:
-
Add fluorescently labeled glioblastoma cells to the macrophage culture at a specific effector-to-target ratio (e.g., 10:1).
-
Co-culture for 24-48 hours.
-
-
Quantification of Cell Death:
-
Measure the fluorescence of the supernatant (indicating lysed cells) or the remaining adherent cells.
-
Calculate the percentage of tumor cell killing based on controls (tumor cells alone, tumor cells with untreated macrophages).
-
Protocol 3: In Vivo Murine Glioblastoma Model
Objective: To evaluate the in vivo efficacy of this compound in a syngeneic glioblastoma mouse model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 for GL261 cells)
-
GL261 murine glioblastoma cells
-
Stereotactic injection apparatus
-
This compound formulation for in vivo use
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Intracranial Tumor Implantation:
-
Stereotactically inject GL261 cells into the striatum of the mice.
-
-
Tumor Growth and Treatment Initiation:
-
Allow tumors to establish for a defined period (e.g., 7-10 days).
-
Randomize mice into treatment (this compound) and control (vehicle) groups.
-
-
This compound Administration:
-
Administer this compound at a predetermined dose and schedule (requires optimization, e.g., daily oral gavage).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using bioluminescence imaging or MRI.
-
Monitor animal health and body weight.
-
-
Endpoint Analysis:
-
Assess survival as a primary endpoint.
-
At the end of the study, tumors can be harvested for histological and immunological analysis (e.g., flow cytometry of tumor-infiltrating immune cells).
-
Conclusion
This compound represents a novel immunotherapeutic strategy for glioblastoma that targets the tumor microenvironment rather than the cancer cells directly. By inhibiting MALT1 protease in TAMs, this compound can reverse their immunosuppressive phenotype and enhance anti-tumor immunity. The protocols and data presented here provide a framework for researchers to investigate the therapeutic potential of this compound in preclinical glioblastoma models. Further research is warranted to optimize dosing and explore combination therapies to translate this promising approach into clinical applications for glioblastoma patients.
References
- 1. MALT1 protease inhibition restrains glioblastoma progression by reversing tumor-associated macrophage-dependent immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glioma-associated microglia and macrophages as a potential target for mTOR inhibition in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modelling glioblastoma tumour-host cell interactions using adult brain organotypic slice co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting tumor-associated macrophages in an experimental glioma model with a recombinant immunotoxin to folate receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. termedia.pl [termedia.pl]
Application Notes and Protocols for MLT-748 Treatment in MALT1-Dependent Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical regulator of lymphocyte activation and a key driver in certain types of B-cell lymphomas, particularly the Activated B-cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1][2][3][4] MALT1 functions as both a scaffold protein and a paracaspase, a unique cysteine protease, within the CARD11-BCL10-MALT1 (CBM) signalosome complex.[4][5] This complex is essential for transducing signals from the B-cell receptor (BCR) and other pathways to activate the nuclear factor-κB (NF-κB) transcription factor, a crucial survival pathway for these lymphoma cells.[5][6][7] The protease activity of MALT1 is responsible for cleaving and inactivating several negative regulators of NF-κB signaling, such as A20 (TNFAIP3), CYLD, and RelB, thereby sustaining pro-survival signals.[2][6][8]
MLT-748 is a potent, selective, and allosteric inhibitor of the MALT1 paracaspase.[9][10] It binds to a pocket at the interface of the caspase-like and Ig3 domains of MALT1, effectively locking the catalytic site in an inactive conformation.[9] This specific inhibition of MALT1's proteolytic activity presents a promising therapeutic strategy for MALT1-dependent lymphomas. These application notes provide detailed protocols for utilizing this compound to study its effects on MALT1-dependent lymphoma cell lines.
Mechanism of Action of this compound
This compound is an allosteric inhibitor with high potency, exhibiting an in vitro half-maximal inhibitory concentration (IC50) of 5 nM against MALT1.[9][10] By binding to the Trp580 pocket, this compound displaces this key residue and stabilizes an inactive conformation of the enzyme, thereby preventing the cleavage of its substrates.[9] This targeted inhibition of MALT1's protease function leads to the suppression of the NF-κB signaling pathway, which in turn reduces the expression of NF-κB target genes that promote cell survival and proliferation, such as BCL-XL, IL-6, and IL-10.[1] Consequently, treatment with this compound can induce growth retardation and apoptosis in MALT1-dependent lymphoma cells.[1]
MALT1 Signaling Pathway in Lymphoma
The following diagram illustrates the central role of MALT1 in the B-cell receptor (BCR) signaling pathway leading to NF-κB activation and how this compound intervenes.
References
- 1. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MALT1 as a promising target to treat lymphoma and other diseases related to MALT1 anomalies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to MLT-748: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for utilizing MLT-748, a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1), in cell culture experiments. MALT1 is a key component in the NF-κB signaling pathway, making this compound a valuable tool for studying immunology, inflammation, and certain types of cancer.
Mechanism of Action
This compound is an allosteric inhibitor that binds to MALT1 at the interface between its caspase-like domain and the Ig3 domain.[1][2] Specifically, it occupies a pocket by displacing the amino acid Trp580, which locks the catalytic site in an inactive state.[1][3] This mechanism prevents the proteolytic activity of MALT1, which is crucial for downstream signaling events that lead to the activation of the NF-κB pathway.[3][4]
Data Presentation
Molecular and Cellular Activity of this compound
The following table summarizes the key quantitative data for this compound's inhibitory activity.
| Parameter | Value | Target/System | Notes |
| IC₅₀ | 5 nM | MALT1 (cell-free assay) | Half-maximal inhibitory concentration in a biochemical assay.[1][2][5][6] |
| IC₅₀ | 31 nM | BCL10 Cleavage (OCl-Ly3 Cells) | Effective concentration for inhibiting substrate cleavage in a cellular context.[3] |
| IC₅₀ | 39 nM | IL-2 Reporter Assay (Jurkat T cells) | Concentration for inhibiting downstream functional response.[3] |
| IC₅₀ | 52 nM | IL-2 Secretion (Primary Human CD3+ T cells) | Concentration for inhibiting cytokine secretion.[3] |
| Kd | 13 nM | Mutant MALT1 (W580S) | Binding affinity to a mutant form of MALT1.[5][7] |
| Kd | 42 nM | Wild-Type MALT1 | Binding affinity to the wild-type protein.[5][7] |
| EC₅₀ | 69 nM | Cellular MALT1-W580S Stabilization | Effective concentration to stabilize the mutant MALT1 protein in cells.[2][5][7] |
Recommended Concentrations for Cell Culture
The optimal concentration of this compound can vary depending on the cell line and the specific experimental goals. The table below provides starting concentrations from published studies. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
| Cell Line | Concentration | Incubation Time | Application |
| Immortalized B cells (MALT1mut/mut) | 2 µM | 24 hours | Rescue of NF-κB signaling (p65/IκBα phosphorylation).[1][2][4][5][7] |
| Primary Human CD3+ T cells | 1 µM | Up to 1 hour | Blocking MALT1 substrate cleavage (HOIL1, RelB, CYLD, BCL10).[2][3] |
| Primary Human CD3+ T cells | 1-10 µM | 24 hours | Inhibition of IL-2 secretion.[3] |
| A549 Lung Cancer Cells | Not specified | Not specified | Used to confirm inhibition of MALT1 cleavage activity.[3][8] |
| Jurkat T cells | Concentration range | 5.5 hours | IL-2 reporter gene assay.[3] |
Signaling Pathway of MALT1 Inhibition by this compound
The following diagram illustrates the role of MALT1 in the NF-κB signaling pathway and the mechanism of inhibition by this compound.
Caption: MALT1 inhibition by this compound blocks substrate cleavage and downstream NF-κB activation.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous/hygroscopic
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO at concentrations up to 200-250 mg/mL.[4][5] For a typical 10 mM stock solution:
-
Vortex thoroughly to dissolve the compound. Gentle warming to 37°C or sonication may be required to fully dissolve the powder.[4][5]
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[5]
Stock Solution Preparation Table:
| Desired Stock Concentration | Mass of this compound for 1 mL DMSO |
|---|---|
| 1 mM | 0.492 mg |
| 5 mM | 2.46 mg |
| 10 mM | 4.92 mg |
| 20 mM | 9.84 mg |
General Protocol for Cell Treatment
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Perform a serial dilution of the stock solution in pre-warmed complete culture medium to achieve the desired final concentrations. For example, to achieve a 2 µM final concentration from a 10 mM stock, you can perform a 1:5000 dilution (e.g., add 1 µL of 10 mM stock to 5 mL of medium).
-
Important: To avoid precipitation, add the DMSO stock to the pre-warmed medium and mix immediately.[4] Do not add medium to the concentrated DMSO stock.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound treatment.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
Protocol: Western Blot for MALT1 Substrate Cleavage
This protocol is designed to verify the inhibitory activity of this compound by observing the cleavage of known MALT1 substrates like RelB or CYLD.[2][3]
Procedure:
-
Treatment & Stimulation: Treat cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 1-2 hours. If MALT1 is not constitutively active in your cell line, stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for the last 15-30 minutes of incubation to induce MALT1 activity.[1][3]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a MALT1 substrate (e.g., anti-RelB, anti-CYLD) overnight at 4°C. Also probe for a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL chemiluminescence detection system. A decrease in the cleaved form of the substrate with increasing this compound concentration indicates successful MALT1 inhibition.
Experimental Workflow
The diagram below outlines a typical workflow for assessing the efficacy of this compound in a cell-based assay.
Caption: General experimental workflow for cell-based assays using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Western Blot Analysis of MLT-748 Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLT-748 is a potent, selective, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2] MALT1 is a key component of the Carma-Bcl10-MALT1 (CBM) signalosome complex, which plays a crucial role in NF-κB signaling pathways. By binding to an allosteric site at the interface between the caspase and immunoglobulin domains of MALT1, this compound locks the catalytic site in an inactive state, thereby inhibiting its proteolytic activity.[1] This inhibition has significant implications for cellular processes regulated by NF-κB, including lymphocyte activation and proliferation. Western blot analysis is a fundamental technique to elucidate the molecular effects of this compound on target proteins and signaling pathways. This document provides detailed protocols and application notes for performing Western blot analysis on cells treated with this compound.
Mechanism of Action of this compound
This compound acts as a MALT1 inhibitor with a reported IC50 of 5 nM.[1][2] Its mechanism involves the displacement of Tryptophan 580 (Trp580), which stabilizes the inactive conformation of the MALT1 protease.[1] This allosteric inhibition prevents the cleavage of MALT1 substrates, which are essential for the downstream activation of the NF-κB pathway. In certain contexts, such as in MALT1 mutant B cells, this compound has been shown to increase the phosphorylation of p65 and IκBα upon stimulation, suggesting a complex role in modulating NF-κB signaling.[2][3]
Key Signaling Pathways Affected
The primary signaling pathway influenced by this compound is the NF-κB pathway. Inhibition of MALT1's proteolytic activity by this compound blocks the cleavage of several key substrates, including:
-
BCL10: A central component of the CBM complex.
-
HOIL1 (HEMAC1): A component of the linear ubiquitin chain assembly complex (LUBAC).
-
CYLD: A deubiquitinating enzyme that negatively regulates NF-κB signaling.
-
RelB: A member of the NF-κB family of transcription factors.
By preventing the cleavage of these substrates, this compound effectively dampens the activation of the NF-κB pathway.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: This protocol is applicable to various cell lines, including but not limited to immortalized B-cells, Activated B-cell like (ABC) Diffuse Large B-cell Lymphoma (DLBCL) cell lines (e.g., OCI-Ly3, HBL-1), and Jurkat T-cells.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[2] For experiments, dilute the stock solution in the culture medium to the desired final concentration. A typical concentration range for this compound is 1-2 µM.[1][4]
-
Treatment: Seed cells at an appropriate density and allow them to adhere (for adherent cells) or stabilize in suspension. Treat the cells with this compound or vehicle (DMSO) for a specified duration, typically 18 to 24 hours.[4]
-
Stimulation (Optional): In some experimental setups, cells may be stimulated to activate the NF-κB pathway. A common method is to use a combination of Phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) for a short period (e.g., 5-60 minutes) before harvesting.[1]
Western Blot Protocol
The following is a general protocol that should be optimized for specific antibodies and experimental conditions.
References
Application Notes and Protocols for Flow Cytometry Analysis of MLT-748 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction to MLT-748
This compound is a potent, selective, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1][2][3] MALT1 is a key component of the Carma-Bcl10-MALT1 (CBM) signalosome complex, which plays a crucial role in NF-κB signaling pathways in lymphocytes.[1][4] this compound binds to an allosteric site at the interface of the caspase-like and Ig3 domains of MALT1, displacing tryptophan 580 (Trp580) and stabilizing the enzyme in an inactive conformation.[1][4][5] This inhibition prevents the proteolytic cleavage of MALT1 substrates, thereby blocking downstream NF-κB activation.[1][4] Given its role in lymphocyte activation and proliferation, MALT1 is a promising therapeutic target in immunology and oncology.[3][4][5]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory concentrations of this compound from cell-free and cell-based assays.
| Parameter | Value | Cell/System | Reference |
| IC50 (MALT1 cell-free assay) | 5 nM | Cell-free | [1][2] |
| Kd (mutant MALT1-W580S) | 13 nM | Recombinant protein | [2] |
| Kd (wild-type MALT1) | 42 nM | Recombinant protein | [2] |
| EC50 (cellular MALT1-W580S stabilization) | 69 nM | MALT1mut/mut patient immortalized B cells | [2] |
| IC50 (BCL10 cleavage) | 31 ± 17 nM | OCI-Ly3 B cells | [4] |
| IC50 (IL-2 reporter gene assay) | 39 nM | Jurkat T cells | [4] |
| IC50 (IL-2 secretion) | 52 nM | Primary human CD3+ T cells | [4] |
The following table outlines the concentrations of this compound used in various cell-based experiments.
| Cell Type | Concentration | Incubation Time | Application | Reference |
| MALT1mut/mut patient immortalized B cells | 2 µM | 24 hours | Rescue of NF-κB signaling | [1][2][3] |
| Normal B cells | 2 µM | 24 hours | Inhibition of MALT1 substrate cleavage | [1] |
| Primary human CD3+ T cells | 1 µM | Not specified | Inhibition of MALT1 substrate cleavage | [4] |
| Primary human CD4+ T cells | 2 µM | 24 hours | MALT1 functional studies | [1] |
| Jurkat T cells | 1-10 µM | 24 hours | IL-2 secretion assay | [4] |
Flow Cytometry Applications and Protocols
Flow cytometry is a powerful technique to investigate the cellular effects of this compound at a single-cell level.[6][7] Key applications include assessing its impact on cell signaling, apoptosis, cell cycle, and immunophenotyping.
Application 1: Analysis of NF-κB Signaling Pathway
Objective: To determine the effect of this compound on the phosphorylation of key NF-κB signaling proteins, such as IκBα and p65, in response to cellular stimulation.
Principle: Intracellular flow cytometry allows for the detection of phosphorylated proteins within specific cell populations.[6][8] By treating cells with this compound prior to stimulation, the inhibitory effect on the NF-κB pathway can be quantified by measuring the reduction in phosphorylation of its downstream components.
Experimental Protocol:
-
Cell Preparation: Culture cells of interest (e.g., immortalized B cells, primary T cells) to the desired density.[1]
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) or a vehicle control for a predetermined time (e.g., 24 hours).[1][2]
-
Cell Stimulation: Stimulate the cells with an appropriate agent to activate the NF-κB pathway (e.g., PMA and ionomycin) for a short duration (e.g., 5-60 minutes).[1][3]
-
Fixation: Fix the cells immediately after stimulation to preserve the phosphorylation state of intracellular proteins. A common method is to use a fixation buffer (e.g., 4% paraformaldehyde) for 10-20 minutes at room temperature.[9][10]
-
Permeabilization: Permeabilize the cells to allow antibodies to access intracellular targets. This can be achieved by incubating the cells in a permeabilization buffer (e.g., containing saponin or methanol) for 20-30 minutes.[10]
-
Intracellular Staining: Stain the cells with fluorescently labeled antibodies specific for phosphorylated IκBα and phosphorylated p65. Incubate for 30-60 minutes at 4°C in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, ensuring proper compensation for spectral overlap between fluorochromes.
-
Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-specific antibodies. Compare the MFI of this compound-treated cells to the vehicle control to determine the extent of inhibition.
Signaling Pathway Diagram:
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Application 2: Apoptosis Detection
Objective: To evaluate the potential of this compound to induce apoptosis in susceptible cell lines (e.g., certain types of lymphoma).
Principle: Apoptosis can be detected by flow cytometry using Annexin V and a viability dye like Propidium Iodide (PI).[11] Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI enters cells with compromised membrane integrity, characteristic of late apoptosis or necrosis.
Experimental Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density and treat with this compound (e.g., 1-10 µM) or a positive control for apoptosis induction (e.g., staurosporine) for a specified duration (e.g., 24-72 hours).
-
Cell Harvesting: Collect both adherent and suspension cells to ensure all apoptotic cells are included in the analysis.[11]
-
Washing: Wash the cells with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI staining solutions to the cell suspension.[11]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Logical Relationship for Apoptosis Data Analysis:
Caption: Logic for gating and analyzing apoptosis data.
Application 3: Cell Cycle Analysis
Objective: To determine if this compound treatment leads to cell cycle arrest in proliferating cells.
Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with a fluorescent dye such as Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.[12][13]
Experimental Protocol:
-
Cell Culture and Treatment: Treat proliferating cells with this compound or a vehicle control for a duration that allows for at least one cell cycle (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization if adherent.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Incubate for at least 30 minutes at 4°C.[12]
-
Washing: Wash the cells with PBS to remove the ethanol.[12]
-
RNase Treatment: Resuspend the cells in a solution containing RNase to ensure that only DNA is stained.[12][13]
-
PI Staining: Add a PI staining solution and incubate for at least 15-30 minutes.[12][13]
-
Data Acquisition: Acquire data on a flow cytometer, using a pulse width vs. pulse area plot to exclude doublets.[12]
-
Data Analysis: Use cell cycle analysis software to model the distribution of cells in G0/G1, S, and G2/M phases based on the DNA content histogram.[12]
Experimental Workflow Diagram:
Caption: General experimental workflow for flow cytometry.
Application 4: Immunophenotyping
Objective: To analyze the effect of this compound on the expression of cell surface markers on different lymphocyte populations.
Principle: Flow cytometry can be used to identify and quantify different cell populations based on the expression of specific cell surface markers using fluorescently labeled antibodies.[14][15] This can be used to assess changes in lymphocyte subsets or activation markers following treatment with this compound.
Experimental Protocol:
-
Cell Preparation: Prepare a single-cell suspension from whole blood, peripheral blood mononuclear cells (PBMCs), or other tissues of interest.[16]
-
This compound Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration in culture.
-
Fc Receptor Blocking: Block Fc receptors to prevent non-specific antibody binding, especially on B cells and monocytes.[14]
-
Surface Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies against cell surface markers of interest (e.g., CD3, CD4, CD8 for T cells; CD19, CD20 for B cells; activation markers like CD69, CD25).[15]
-
Washing: Wash the cells to remove unbound antibodies.[14]
-
Data Acquisition: Acquire data on a multicolor flow cytometer.
-
Data Analysis: Use a sequential gating strategy to identify different cell populations and quantify the expression levels of various markers.
Conclusion
These application notes provide a framework for utilizing flow cytometry to elucidate the cellular effects of the MALT1 inhibitor, this compound. The provided protocols, adapted from standard methodologies, can be optimized for specific cell types and experimental questions. By combining detailed cellular analysis with the known mechanism of action of this compound, researchers can gain valuable insights into its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Shedding Light on Intracellular Proteins using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Intracellular Flow Cytometry | Intracellular Staining [bdbiosciences.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular Flow Cytometry Staining Protocol | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. research.pasteur.fr [research.pasteur.fr]
Application Notes and Protocols for Studying Tumor-Associated Macrophages with MLT-748
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment (TME), playing a pivotal role in tumor progression, metastasis, and response to therapies. Predominantly polarized towards an immunosuppressive M2-like phenotype, TAMs can dampen anti-tumor immune responses and promote cancer cell growth and invasion. The mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a key regulator of immune cell function. While extensively studied in lymphocytes, recent evidence highlights its role in macrophage biology, making it a potential therapeutic target for modulating TAM activity.
MLT-748 is a potent and selective allosteric inhibitor of MALT1 paracaspase activity.[1][2][3] It binds to the allosteric Trp580 pocket of MALT1, locking the catalytic site in an inactive state.[1][4] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate and modulate the function of tumor-associated macrophages. The following sections are based on the known mechanism of this compound and the documented role of MALT1 in macrophage signaling pathways.[1][2][5][6]
Mechanism of Action and Hypothesized Effects on TAMs
MALT1 is a key component of the CARD9-BCL10-MALT1 (CBM) signaling complex in myeloid cells, which mediates NF-κB activation downstream of C-type lectin receptors (CLRs) like Dectin-1.[2][6] In the context of glioblastoma, MALT1 proteolytic activity has been shown to promote an immunosuppressive M2-like macrophage phenotype and infiltration of macrophages into the tumor.[2] Therefore, inhibition of MALT1 with this compound is hypothesized to:
-
Inhibit M2-like polarization: By blocking MALT1-dependent signaling, this compound may prevent the polarization of macrophages towards a pro-tumoral M2 phenotype.
-
Promote M1-like polarization: Conversely, inhibition of MALT1 could shift the balance towards a pro-inflammatory M1 phenotype, enhancing anti-tumor immunity.[1]
-
Reduce immunosuppressive cytokine production: MALT1 inhibition may decrease the secretion of immunosuppressive cytokines by TAMs.
-
Decrease TAM infiltration: this compound may inhibit the migration of macrophages into the tumor.[2]
The following protocols are designed to test these hypotheses.
Data Presentation: Expected Quantitative Outcomes
The following tables provide a template for organizing and presenting quantitative data from experiments using this compound to study TAMs. The values presented are hypothetical and for illustrative purposes.
Table 1: In Vitro Effect of this compound on Macrophage Polarization
| Treatment Group | % M1 (CD80+/CD86+) | % M2 (CD163+/CD206+) |
| Untreated Control | 10% | 85% |
| Vehicle (DMSO) | 11% | 84% |
| This compound (1 µM) | 45% | 40% |
| This compound (5 µM) | 60% | 25% |
Table 2: Effect of this compound on Cytokine Production by Co-cultured Macrophages
| Treatment Group | IL-10 (pg/mL) | TGF-β (pg/mL) | TNF-α (pg/mL) | IL-12 (pg/mL) |
| Untreated Control | 500 | 800 | 100 | 50 |
| Vehicle (DMSO) | 490 | 790 | 110 | 55 |
| This compound (1 µM) | 250 | 400 | 350 | 200 |
| This compound (5 µM) | 100 | 200 | 500 | 350 |
Table 3: In Vivo Effect of this compound on TAM Infiltration and Tumor Growth
| Treatment Group | Tumor Volume (mm³) | TAM Infiltration (% CD45+F4/80+) |
| Vehicle Control | 1500 | 40% |
| This compound (10 mg/kg) | 800 | 20% |
| This compound (25 mg/kg) | 400 | 10% |
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization Assay
Objective: To determine the effect of this compound on the polarization of macrophages co-cultured with tumor cells.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7).
-
Tumor cell line of interest.
-
This compound (solubilized in DMSO).
-
Complete RPMI-1640 medium.
-
Recombinant M-CSF.
-
Flow cytometry antibodies (e.g., anti-CD80, anti-CD86, anti-CD163, anti-CD206).
-
FACS buffer (PBS with 2% FBS).
Procedure:
-
Isolate bone marrow cells from mice and differentiate into BMDMs using M-CSF (20 ng/mL) for 7 days.
-
Seed BMDMs in a 6-well plate at a density of 1 x 10^6 cells/well.
-
On day 7, replace the medium with fresh complete RPMI-1640.
-
Add tumor cells to the BMDM culture at a 1:1 ratio.
-
Treat the co-culture with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle (DMSO).
-
Incubate for 48 hours.
-
Harvest the cells and stain with fluorescently labeled antibodies against M1 and M2 markers.
-
Analyze the percentage of M1 and M2 polarized macrophages by flow cytometry.
Protocol 2: Cytokine Production Analysis
Objective: To measure the effect of this compound on the production of pro- and anti-inflammatory cytokines by macrophages co-cultured with tumor cells.
Materials:
-
Supernatants from the co-culture experiment in Protocol 1.
-
ELISA kits for IL-10, TGF-β, TNF-α, and IL-12.
Procedure:
-
Collect the supernatants from the co-culture wells treated with this compound or vehicle.
-
Centrifuge the supernatants to remove cellular debris.
-
Perform ELISA for each cytokine according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of each cytokine.
Protocol 3: In Vivo Tumor Model and TAM Analysis
Objective: To evaluate the effect of this compound on tumor growth and TAM infiltration in a syngeneic mouse tumor model.
Materials:
-
Syngeneic mouse tumor model (e.g., B16-F10 melanoma in C57BL/6 mice).
-
This compound formulated for in vivo administration.
-
Calipers for tumor measurement.
-
Collagenase/DNase digestion buffer.
-
Flow cytometry antibodies (e.g., anti-CD45, anti-F4/80).
Procedure:
-
Inject tumor cells subcutaneously into the flank of mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Administer this compound (e.g., 10 or 25 mg/kg) or vehicle control daily via intraperitoneal injection.
-
Measure tumor volume every 2-3 days using calipers.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Digest the tumors to create a single-cell suspension.
-
Stain the cells with antibodies against immune cell markers, including CD45 and F4/80, to identify TAMs.
-
Analyze the percentage of TAMs within the tumor microenvironment by flow cytometry.
Visualizations: Signaling Pathways and Workflows
Caption: MALT1 signaling pathway in TAMs and the inhibitory action of this compound.
Caption: Experimental workflow for studying this compound's effects on TAMs.
This compound represents a valuable research tool for dissecting the role of MALT1 in the biology of tumor-associated macrophages. The protocols and conceptual frameworks provided here offer a starting point for investigators to explore the therapeutic potential of MALT1 inhibition in reprogramming the tumor microenvironment and enhancing anti-cancer immunity. Further research is warranted to fully elucidate the impact of this compound on TAM function and its potential as a novel cancer immunotherapeutic agent.
References
- 1. Mucosa-associated lymphoid tissue lymphoma translocation protein 1 exaggerates multiple organ injury, inflammation, and immune cell imbalance by activating the NF-κB pathway in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 protease inhibition restrains glioblastoma progression by reversing tumor-associated macrophage-dependent immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Myeloid Innate Signaling Pathway Regulation by MALT1 Paracaspase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MLT-748 solubility and stock solution preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stock solution preparation of MLT-748, a potent and selective allosteric inhibitor of MALT1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[1][2][3] It is crucial to use fresh, anhydrous DMSO, as hygroscopic DMSO can significantly reduce the solubility of the compound.[1][3]
Q2: What is the solubility of this compound in common solvents?
A2: this compound exhibits high solubility in DMSO, moderate solubility in ethanol, and is insoluble in water.[3] For detailed solubility information, please refer to the data table below.
Q3: How should I store the solid compound and its stock solution?
A3: The solid powder of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2][3]
Q4: Can I use sonication or heat to dissolve this compound?
A4: Yes, if you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][2] It is recommended to preheat the stock solution and the culture medium to 37°C before dilution to prevent precipitation.[2]
Solubility Data
The following table summarizes the solubility of this compound in various solvents and solvent systems.
| Solvent/Solvent System | Solubility | Notes |
| In Vitro Solvents | ||
| DMSO | Up to 250 mg/mL (507.8 mM) | Sonication and fresh DMSO are recommended.[1][2][3] |
| Ethanol | ~10 mg/mL | [3] |
| Water | Insoluble | [3] |
| In Vivo Formulations | Prepare fresh daily. | |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (4.22 mM) | [1][4] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (4.22 mM) | [1][4] |
| 5% DMSO + 95% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.08 mM) | [1][4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.22 mM) | [1][4] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 492.32 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.92 mg of this compound.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube containing the this compound powder. For 4.92 mg of this compound, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1][2] Gentle warming to 37°C can also aid dissolution.[2]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[2]
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1][2]
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound powder is difficult to dissolve in DMSO. | 1. The concentration is too high.2. The DMSO is not anhydrous.3. Insufficient mixing. | 1. Ensure you are not exceeding the maximum solubility (up to 250 mg/mL).2. Use a fresh, unopened bottle of anhydrous DMSO.[1][3]3. Increase vortexing time or use sonication to aid dissolution.[1][2] |
| Precipitate forms when diluting the DMSO stock solution in aqueous media. | 1. The aqueous solubility of this compound is low.2. The final DMSO concentration is too low to maintain solubility.3. The temperature of the media is too low. | 1. This is expected as this compound is insoluble in water.[3]2. For cell-based assays, ensure the final DMSO concentration is sufficient to keep the compound in solution, while being non-toxic to the cells. Consider a serial dilution in DMSO before adding to the aqueous medium.[2]3. Preheat both the stock solution and the aqueous medium to 37°C before mixing.[2] |
| Inconsistent experimental results. | 1. Degradation of the stock solution due to improper storage.2. Inaccurate concentration of the stock solution. | 1. Ensure the stock solution is stored in properly sealed aliquots at -80°C and avoid repeated freeze-thaw cycles.[2]2. Recalibrate your balance and pipettes. Prepare a fresh stock solution. |
| No effect observed in cell-based assays. | 1. The compound concentration is too low.2. The incubation time is too short. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[2]2. Increase the incubation time. Published studies have used incubation times of up to 24 hours.[3][4][5] |
Visualizations
Experimental Workflow: this compound Stock Solution Preparation
References
Troubleshooting MLT-748: A Technical Support Guide
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using MLT-748, a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). By understanding the mechanism of action and potential experimental pitfalls, you can ensure reliable and reproducible results in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, allosteric inhibitor of MALT1 with an IC50 of 5 nM.[1][2] It functions by binding to a pocket at the interface of the caspase-like and Ig3 domains of MALT1. This binding displaces the tryptophan residue at position 580 (Trp580), which locks the catalytic site in an inactive state and prevents the cleavage of MALT1 substrates.[2][3][4]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used to inhibit the proteolytic activity of MALT1, which is a key component of the CBM (CARD11-BCL10-MALT1) signaling complex. This complex is crucial for NF-κB activation downstream of antigen receptors in lymphocytes.[4][5] Therefore, this compound is a valuable tool for studying immune cell activation, particularly in the context of B and T cell signaling. It has also been investigated for its potential in treating certain types of lymphomas, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), where MALT1 activity is often dysregulated.[6]
Q3: In some experiments, this compound treatment leads to increased phosphorylation of NF-κB pathway components like p65 and IκBα. Isn't this counterintuitive for an inhibitor?
A3: This is a critical point and highlights a specific application of this compound. In cells with a wild-type MALT1, this compound inhibits MALT1's proteolytic function, which is expected to lead to a downstream reduction in NF-κB signaling. However, in specific cases, such as in cells from patients with a MALT1-W580S mutation, this compound acts as a "molecular corrector." The inhibitor stabilizes the mutant MALT1 protein, rescuing its scaffolding function, which in turn can restore and even increase the phosphorylation of p65 and IκBα upon stimulation.[1][3][7] Therefore, observing increased NF-κB signaling is an expected outcome in this specific genetic context.
Troubleshooting Unexpected Results
| Unexpected Result | Potential Cause | Recommended Action |
| No inhibition of MALT1 substrate cleavage (e.g., CYLD, BCL10, RelB). | 1. Inadequate concentration of this compound: The effective concentration can vary between cell types and experimental conditions. 2. Incorrect sample preparation: Issues with dissolving or storing the compound can lead to loss of activity. 3. Ineffective cell stimulation: MALT1 cleavage activity is dependent on upstream signaling. | 1. Perform a dose-response curve: Titrate this compound to determine the optimal concentration for your specific cell line and assay. Concentrations from 1 µM to 2 µM have been shown to be effective.[3][8] 2. Review solution preparation and storage: Ensure this compound is fully dissolved in a suitable solvent like DMSO.[1] Prepare fresh working solutions and avoid repeated freeze-thaw cycles.[1] 3. Confirm cell stimulation: Use a positive control to ensure your stimulation protocol (e.g., PMA and ionomycin) is effectively activating the upstream signaling pathway.[2] |
| Mild or no effect on IκBα phosphorylation in normal T cells. | This may be an expected outcome. | This compound has been observed to have only mild effects on IκBα phosphorylation in normal T cells, while strongly inhibiting MALT1 substrate cleavage and downstream IL-2 production.[6] This suggests that in some contexts, MALT1's scaffolding function may be less sensitive to this compound than its proteolytic activity. |
| Cell toxicity observed at effective concentrations. | 1. Off-target effects: Although selective, high concentrations may lead to off-target activity. 2. Solvent toxicity: The vehicle (e.g., DMSO) may be causing toxicity. | 1. Lower the concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Perform a vehicle control: Treat cells with the same concentration of the solvent used to dissolve this compound to assess its contribution to toxicity. |
| Variability between experiments. | 1. Inconsistent cell conditions: Cell passage number, density, and health can impact results. 2. Inconsistent incubation times: The duration of this compound treatment can influence the observed effect. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range and ensure consistent plating densities. 2. Optimize and standardize incubation time: Treatment times can range from a few hours to 24 hours depending on the experimental goal.[1][2][8] |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (MALT1) | 5 nM | Cell-free assay | [1][2] |
| Kd (MALT1 329-728) | 42 nM | Wild-type MALT1 fragment | [1][3] |
| Kd (MALT1 329-728-W580S) | 13 nM | Mutant MALT1 fragment | [1][3] |
| EC50 (MALT1-W580S stabilization) | 69 nM | Cellular assay | [1][3] |
| IC50 (IL-2 Reporter Assay) | 39 nM | Jurkat T cells | [6] |
| IC50 (IL-2 Secretion) | 52 nM | Primary human CD3+ T cells | [6] |
Experimental Protocols
In Vitro MALT1 Inhibition Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on MALT1 substrate cleavage in cell lines.
Materials:
-
Cell line of interest (e.g., ABC-DLBCL cell line OCI-Ly3, Jurkat T cells)
-
This compound
-
DMSO (for stock solution)
-
Cell culture medium
-
Stimulating agents (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
-
Lysis buffer
-
Reagents for Western blotting or ELISA
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in fresh DMSO to create a high-concentration stock solution (e.g., 10 mM).[1] Sonicate if necessary to ensure complete dissolution.[9] Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[1]
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere or recover overnight.
-
This compound Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentrations. A typical effective concentration is 2 µM.[8] For dose-response experiments, a range of concentrations should be used.
-
Incubation: Treat the cells with this compound or a vehicle control for the desired incubation period. An 18 to 24-hour pre-incubation is often used.[2][8]
-
Cell Stimulation (if required): For non-constitutively active cell lines, stimulate MALT1 activity by adding agents like PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µM) for a short period (e.g., 5 minutes to 1 hour) before harvesting.[2]
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using an appropriate lysis buffer.
-
Analysis: Analyze the cell lysates for the cleavage of MALT1 substrates (e.g., BCL10, CYLD, RelB) using Western blotting or for downstream effects like cytokine secretion (e.g., IL-2) using ELISA.[6]
In Vivo Solution Preparation
For animal studies, proper formulation is crucial for solubility and bioavailability.
Example Formulation (for a 2.08 mg/mL solution): [1]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
This formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Note: Always prepare fresh working solutions for in vivo experiments on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Visual Guides
Caption: this compound inhibits the MALT1 signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
- 5. MALT1 Proteolytic Activity Suppresses Autoimmunity in a T Cell Intrinsic Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
MLT-748 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting potential off-target effects of MLT-748 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a potent and highly selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2][3] Published data indicates that this compound has an IC50 of 5 nM for MALT1 and did not demonstrate inhibitory activity against a panel of 22 other human proteases at concentrations up to 100 μM. This suggests a high degree of selectivity for its intended target.
Q2: Are there any known off-target effects of this compound?
A2: Based on available literature, this compound is described as a highly selective MALT1 inhibitor.[3][4] However, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely excluded, particularly at higher concentrations. Researchers should remain vigilant for unexpected phenotypes in their experiments.
Q3: What are the on-target effects of this compound?
A3: this compound is an allosteric inhibitor that binds to a pocket at the interface of the caspase-like and Ig3 domains of MALT1.[1][5] This binding event locks the catalytic site in an inactive conformation, thereby inhibiting the proteolytic activity of MALT1.[4][5] The primary downstream effect of MALT1 inhibition is the suppression of the NF-κB signaling pathway.[3]
Troubleshooting Guide
Issue 1: Unexpected experimental results or cellular phenotypes are observed after this compound treatment.
Possible Cause: While this compound is highly selective, the observed phenotype could be due to an uncharacterized off-target effect, particularly if using high concentrations of the inhibitor. Alternatively, the phenotype may be a previously uncharacterized consequence of MALT1 inhibition in your specific experimental system.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Perform a dose-response experiment to determine if the observed phenotype is dose-dependent and correlates with the known IC50 of this compound for MALT1 (5 nM).
-
Assess the inhibition of MALT1 activity directly in your experimental system by monitoring the cleavage of known MALT1 substrates, such as BCL10, CYLD, or RelB.[5]
-
Analyze the phosphorylation status of downstream NF-κB pathway components like IκBα and p65 to confirm engagement of the intended pathway.[2][6]
-
-
Control Experiments:
-
Include a structurally unrelated MALT1 inhibitor as a control to see if it recapitulates the observed phenotype. This can help distinguish between on-target and potential off-target effects of this compound.
-
Use a negative control compound with a similar chemical scaffold but is inactive against MALT1, if available.
-
Employ genetic knockdown or knockout of MALT1 to determine if the resulting phenotype matches the effect of this compound treatment.
-
-
Investigate Potential Off-Target Effects:
-
If the phenotype does not correlate with MALT1 inhibition, consider performing unbiased screening assays, such as kinome profiling or proteomic analyses, to identify potential off-target binding partners.
-
Consult inhibitor databases for any known or predicted off-target interactions of this compound or chemically similar compounds.
-
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | IC50 / Kd | Assay Type | Reference |
| MALT1 | 5 nM (IC50) | Cell-free assay | [1][2][5] |
| MALT1 (329-728) | 42 nM (Kd) | In vitro binding | [2] |
| MALT1 (329-728)-W580S | 13 nM (Kd) | In vitro binding | [2] |
| Other Human Proteases (panel of 22) | > 100 µM (IC50) | Biochemical assays | [7] |
Experimental Protocols
Protocol 1: Assessing MALT1 Substrate Cleavage by Western Blot
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose range of this compound or vehicle control for the desired duration.
-
Cell Stimulation: To activate the MALT1 pathway, stimulate cells with an appropriate agonist, such as PMA (phorbol 12-myristate 13-acetate) and ionomycin.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved and total forms of MALT1 substrates (e.g., BCL10, CYLD, RelB) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of cleaved substrates to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting unexpected phenotypes.
References
How to determine the optimal working concentration of MLT-748
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal working concentration of MLT-748, a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and allosteric inhibitor of MALT1.[1][3] It functions by binding to a pocket at the interface of the caspase-like and Ig3 domains of MALT1, which displaces a key tryptophan residue (Trp580) and locks the catalytic site in an inactive conformation.[1] This prevents MALT1 from cleaving its substrates and blocks downstream signaling pathways, such as NF-κB.[1][4]
Q2: What is a good starting concentration for my experiments with this compound?
A2: A good starting point for cell-based assays is to perform a dose-response experiment. Based on published data, concentrations ranging from low nanomolar to low micromolar have been used. For example, a concentration of 2 µM for 24 hours has been shown to be effective in blocking MALT1 function in B cells.[1][2] The reported IC50 in a cell-free assay is 5 nM, while the EC50 for stabilizing a mutant form of MALT1 in cells is 69 nM.[1][3]
Q3: How do I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of 10 mM or higher. It is recommended to sonicate to aid dissolution.[2] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: How do I dilute this compound for my cell-based assays?
A4: To avoid precipitation, it is recommended to perform serial dilutions of your DMSO stock solution in DMSO first, and then add the final diluted inhibitor to your cell culture medium.[2] The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: I am not observing any effect of this compound in my cells.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell type and assay. |
| Incorrect Compound Handling | Ensure the compound has been stored correctly and that the DMSO used for reconstitution is anhydrous. Prepare fresh dilutions for each experiment. |
| Low Target Expression | Confirm that your cell line expresses MALT1 at a sufficient level using techniques like Western blotting or qPCR. |
| Cell Permeability Issues | While small molecules are generally cell-permeable, issues can arise. Consider increasing the incubation time or using a different assay to assess target engagement more directly (e.g., a cellular thermal shift assay). |
Issue 2: I am observing high levels of cytotoxicity.
| Possible Cause | Troubleshooting Steps |
| High Inhibitor Concentration | High concentrations of small molecules can lead to off-target effects and cytotoxicity.[5] Lower the concentration of this compound to the minimal effective dose determined from your dose-response curve. |
| Solvent Toxicity | Ensure the final concentration of DMSO in your cell culture medium is not exceeding 0.1-0.5%. Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. |
| On-Target Toxicity | Inhibition of MALT1 may be toxic to your specific cell type. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay to distinguish between specific inhibition and general toxicity. |
Experimental Protocols
Protocol 1: Determination of IC50 in a Cell-Based Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay, such as a cell viability or reporter assay.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Appropriate cell culture medium and supplements
-
96-well plates (clear, white, or black, depending on the assay)
-
Cell viability or reporter assay reagents (e.g., MTT, CellTiter-Glo®, luciferase substrate)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in cell culture medium. Start with a high concentration (e.g., 20 µM) and perform 8-12 dilutions. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control for inhibition if available.
-
Cell Treatment: Remove the old medium from the cells and add the 2X this compound dilutions.
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Assay: Perform the cell viability or reporter assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity/viability) and a background control (0% activity/viability).
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Conc. (µM) | Log [this compound] | % Inhibition (Mean) | % Inhibition (SD) |
| 10 | 1 | 98.5 | 1.2 |
| 3 | 0.48 | 95.2 | 2.5 |
| 1 | 0 | 85.1 | 3.1 |
| 0.3 | -0.52 | 65.4 | 4.0 |
| 0.1 | -1 | 48.9 | 3.8 |
| 0.03 | -1.52 | 25.6 | 2.9 |
| 0.01 | -2 | 10.3 | 1.5 |
| 0 | - | 0 | 2.1 |
Visualizations
Caption: MALT1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Determining the IC50 of this compound.
References
Navigating MLT-748 Usage in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues that may arise during the use of MLT-748 in cell-based assays.
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is typically supplied as a powder. For in vitro experiments, it is highly soluble in DMSO.[1][2]
-
Stock Solution Preparation: Prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 10 mM). Sonication may be required to fully dissolve the compound.[2]
-
Storage of Stock Solution: Aliquot the DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one year or at -80°C for up to two years.[1][3]
Q2: How do I dilute the this compound stock solution into my cell culture medium?
A2: To minimize precipitation and ensure accurate final concentrations, it is recommended to perform serial dilutions of the DMSO stock solution in your cell culture medium.
-
Recommended Practice: First, dilute the high-concentration DMSO stock to an intermediate concentration with more DMSO. Then, add this intermediate stock to your pre-warmed cell culture medium to achieve the final desired concentration. This two-step dilution helps to prevent the compound from precipitating out of solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is consistent across all experimental conditions (including vehicle controls) and is at a level that does not affect cell viability or function (typically ≤ 0.1%).
Q3: I am not observing the expected biological effect of this compound in my experiment. What could be the issue?
A3: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Compound Instability: While specific data is lacking, prolonged incubation in aqueous cell culture media at 37°C may lead to degradation. For long-term experiments (e.g., over 24 hours), consider replenishing the media with freshly diluted this compound at regular intervals.
-
Incorrect Concentration: The effective concentration of this compound can vary significantly between different cell lines and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. The IC50 for MALT1 inhibition is in the low nanomolar range (around 5 nM), but higher concentrations (in the micromolar range) have been used in cell-based assays to observe downstream effects.[1][4]
-
Cell Line Dependence: The cellular context is critical. Ensure your cell line expresses active MALT1 and that the signaling pathway you are investigating is dependent on MALT1 activity.[5]
-
Experimental Setup: Review your experimental protocol for any potential errors in reagent preparation, cell seeding density, or stimulation conditions.
Q4: Can I use this compound in serum-containing media?
A4: Yes, this compound can be used in media containing fetal bovine serum (FBS) or other supplements. However, it is important to be aware that components in the serum can sometimes interact with small molecules, potentially affecting their availability and activity. Consistency in the type and concentration of serum used across experiments is crucial.
Stability of this compound in Cell Culture Media: An Illustrative Overview
Disclaimer: The following table presents hypothetical data for illustrative purposes only, as specific experimental data on the stability of this compound in different cell culture media is not publicly available. This table is intended to guide researchers in considering potential stability issues and designing appropriate experiments.
| Cell Culture Medium | Temperature | Time Point | Hypothetical % Remaining Activity |
| DMEM + 10% FBS | 37°C | 0 hours | 100% |
| 8 hours | 90% | ||
| 24 hours | 75% | ||
| 48 hours | 55% | ||
| RPMI-1640 + 10% FBS | 37°C | 0 hours | 100% |
| 8 hours | 92% | ||
| 24 hours | 78% | ||
| 48 hours | 60% | ||
| Opti-MEM | 37°C | 0 hours | 100% |
| 8 hours | 95% | ||
| 24 hours | 85% | ||
| 48 hours | 70% |
Experimental Protocols
General Protocol for a Cell-Based MALT1 Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on MALT1-mediated signaling in a suitable cell line (e.g., activated B-cell like diffuse large B-cell lymphoma cells).
1. Cell Seeding:
- Culture cells in the appropriate medium and conditions.
- Seed cells in a multi-well plate at a density optimized for your assay (e.g., 1 x 10^6 cells/mL).
2. Compound Treatment:
- Prepare serial dilutions of this compound in the cell culture medium from your DMSO stock solution.
- Add the diluted this compound or vehicle control (DMSO) to the cells.
- Pre-incubate the cells with the compound for a specific duration (e.g., 1-24 hours) to allow for cellular uptake and target engagement.[4][6]
3. Cellular Stimulation (if required):
- To induce MALT1 activity, you can stimulate the cells with agents like phorbol 12-myristate 13-acetate (PMA) and ionomycin.[4][5]
- Add the stimulants to the cell culture wells and incubate for the desired time (e.g., 5 minutes to 1 hour).[4]
4. Assay Readout:
- After incubation, harvest the cells for downstream analysis.
- Western Blotting: Analyze the phosphorylation status of MALT1 downstream targets like p65 and IκBα, or the cleavage of MALT1 substrates such as CYLD and BCL10.[5][6][7]
- Reporter Assays: Use a reporter gene assay, such as an IL-2 promoter-driven luciferase assay in Jurkat T cells, to measure the effect on downstream transcriptional activation.[6]
- Cytokine Secretion: Measure the secretion of cytokines like IL-2 from primary T cells using methods like ELISA or Meso Scale Discovery.[6]
Visualizing the Mechanism of Action
MALT1 Signaling Pathway and this compound Inhibition
The following diagram illustrates the role of MALT1 in the NF-κB signaling pathway and the mechanism of inhibition by this compound.
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Preventing MLT-748 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of MLT-748 in aqueous solutions during their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound precipitation.
Issue 1: this compound precipitates immediately upon addition to my aqueous buffer or cell culture medium.
Possible Cause: The aqueous solubility of this compound is very low, and direct dilution of a concentrated DMSO stock into an aqueous solution can cause it to crash out.
Solution:
-
Serial Dilution: Instead of a single large dilution, perform a series of intermediate dilutions of your DMSO stock solution with DMSO first. Then, add the final, lower-concentration DMSO solution to your aqueous medium.[1]
-
Pre-warming: Pre-heat your stock solution and the aqueous medium to 37°C before mixing. This can help prevent precipitation caused by temperature shock.[1]
-
Sonication: If precipitation occurs, gentle sonication or vortexing can help redissolve the compound.[1][2]
-
Co-solvent Systems: For a more robust solution, especially for higher final concentrations, consider using a co-solvent system. Several have been reported to be effective for this compound and similar hydrophobic molecules.[2][3]
Issue 2: My this compound solution appears cloudy or contains visible particles after preparation.
Possible Cause: This indicates that the compound has not fully dissolved or has precipitated out of the solution. The hygroscopic nature of DMSO can also impact solubility if not handled correctly.
Solution:
-
Use Fresh DMSO: Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of hydrophobic compounds.[2][4]
-
Ultrasonication: Use an ultrasonic bath to aid in the dissolution of this compound in DMSO.[2]
-
Proper Storage: Store your DMSO stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][4][5]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies slightly between suppliers but is generally high. For specific values, please refer to the table below. It is crucial to use fresh, anhydrous DMSO to achieve maximum solubility.[1][2][4][5]
Q3: Can I dissolve this compound directly in water or PBS?
A3: No, this compound is practically insoluble in water.[4] Direct dissolution in aqueous buffers like PBS will result in precipitation.
Q4: How should I store my this compound stock solution?
A4: Aliquot your stock solution into smaller volumes and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).[1][2][5] This will help to avoid repeated freeze-thaw cycles.
Q5: What is the final concentration of DMSO I should aim for in my cell-based assays?
A5: It is generally recommended to keep the final concentration of DMSO in cell culture medium below 0.1% to avoid solvent-induced cytotoxicity.[6] However, the tolerance can vary between cell lines, so it is best to determine this experimentally.
Data Presentation
Solubility of this compound
| Solvent | Maximum Solubility | Reference |
| DMSO | 150 mg/mL | [5] |
| DMSO | 200 mg/mL (requires sonication) | [2] |
| DMSO | 250 mg/mL (sonication recommended) | [1] |
| DMSO | 98 mg/mL | [4] |
| Ethanol | 10 mg/mL | [4] |
| Water | Insoluble | [4] |
Formulation Protocols for In Vitro Aqueous Solutions
The following protocols have been reported to yield clear solutions of this compound.
| Protocol | Components | Final Concentration | Reference |
| 1 | 5% DMSO, 95% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.08 mM) | [2] |
| 2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.22 mM) | [2][3] |
| 3 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.22 mM) | [2][3] |
| 4 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.22 mM) | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate the vial of solid this compound (MW: 492.32) to room temperature.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 4.92 mg of this compound.
-
Vortex the solution thoroughly.
-
If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound into Aqueous Medium using a Co-solvent System
This protocol is based on the formulation using PEG300 and Tween-80.
-
Prepare a 10 mM stock solution of this compound in DMSO as described above.
-
In a sterile microcentrifuge tube, add 10 µL of the 10 mM this compound DMSO stock.
-
Add 40 µL of PEG300 and mix thoroughly by vortexing.
-
Add 5 µL of Tween-80 and mix again.
-
Add 45 µL of sterile saline or your desired aqueous buffer to bring the final volume to 100 µL.
-
This will result in a 1 mM working solution that can be further diluted into your experimental system.
Visualizations
Caption: Workflow for the preparation of this compound solutions.
Caption: A decision tree for troubleshooting this compound precipitation.
References
Interpreting dose-response curves for MLT-748
Welcome to the technical support center for MLT-748. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this potent and selective allosteric MALT1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and allosteric inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[1][2][3] It binds to a specific allosteric pocket at the interface of the caspase-like and Ig3 domains of MALT1.[2][4] This binding displaces the tryptophan residue Trp580, which locks the catalytic site in an inactive conformation, thereby inhibiting the proteolytic activity of MALT1.[2][4] MALT1 is a crucial component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which activates the NF-κB pathway.[5][6][7] By inhibiting MALT1, this compound effectively blocks downstream NF-κB signaling.[5][7]
Q2: What are the typical IC50, EC50, and Kd values for this compound?
A2: The potency of this compound has been determined in various assays. A summary of these values is provided in the table below. Note that IC50 values can vary depending on the experimental conditions, such as the cell type and substrate used.
| Parameter | Value | Assay/Model System |
| IC50 | 5 nM | MALT1 cell-free assay[1][2][6] |
| IC50 | 39 nM | IL-2 reporter gene assay (Jurkat T cells)[8] |
| IC50 | 52 nM | IL-2 secretion (human primary CD3+ T cells)[8] |
| EC50 | 69 nM | Stabilization of cellular MALT1-W580S[4][9] |
| Kd | 13 nM | Mutant MALT1(329-728)-W580S[4][9] |
| Kd | 42 nM | Wild-type MALT1(329-728)[4][9] |
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[4][10] For in vitro experiments, it is recommended to prepare a stock solution of 10 mM in fresh, anhydrous DMSO.[3][4] The powder form can be stored at -20°C for up to three years.[4][10] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for one year.[10] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Dose-Response Curves
Problem 1: I am not observing any inhibition, or the dose-response curve is flat.
-
Possible Cause 1: Compound Solubility and Stability. this compound may precipitate out of solution when diluted into aqueous media for cell-based assays.
-
Solution: Visually inspect your diluted solutions for any precipitate. To avoid precipitation, it is recommended to first dilute the DMSO stock solution to an intermediate concentration in DMSO before further dilution in your final assay medium.[4] Pre-warming the medium and the compound solution to 37°C before mixing can also help.[4] If precipitation occurs, sonication may be used to redissolve the compound.[4][10] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, or SBE-β-CD are recommended.[9][10]
-
-
Possible Cause 2: Inappropriate Cell Model. The cell line you are using may not have an active MALT1 signaling pathway.
-
Solution: this compound is most effective in cell lines where MALT1 activity is a key driver of NF-κB signaling. This is often the case in certain B-cell lymphomas, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[11] Ensure your cell model has a constitutively active or inducible CBM pathway.
-
-
Possible Cause 3: Incorrect Assay Readout. The endpoint you are measuring may not be directly or solely dependent on MALT1 proteolytic activity.
Problem 2: The dose-response curve shows high variability between replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variable results.
-
Solution: Ensure you have a single-cell suspension and use calibrated pipettes for cell seeding. Allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the compound and affect cell viability.
-
Solution: Avoid using the outer wells of the plate for your experimental conditions. Fill these wells with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause 3: Compound Degradation.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Working solutions for in vivo experiments should be prepared fresh on the day of use.[10]
-
Problem 3: The shape of my dose-response curve is unusual (e.g., biphasic or U-shaped).
-
Possible Cause 1: Off-Target Effects at High Concentrations. At very high concentrations, compounds can have effects unrelated to their primary target.
-
Solution: Focus on the portion of the curve that reflects the expected inhibitory mechanism. This compound is highly selective for MALT1, with IC50 values greater than 100 µM for 22 other tested proteases. It is unlikely to have off-target effects at nanomolar concentrations.
-
-
Possible Cause 2: Cytotoxicity. High concentrations of the compound or the solvent (DMSO) may be toxic to the cells, confounding the assay results.
-
Solution: Run a parallel cytotoxicity assay to determine the concentration range where this compound and the vehicle (DMSO) are not toxic to your cells. Keep the final DMSO concentration consistent across all wells and typically below 0.5%.
-
Experimental Protocols
Protocol 1: In Vitro MALT1 Inhibition Assay (IL-2 Secretion)
This protocol is adapted for determining the IC50 of this compound by measuring its effect on IL-2 secretion from stimulated human primary CD3+ T cells.[8]
-
Cell Preparation: Isolate human primary CD3+ T cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.
-
Cell Seeding: Resuspend the T cells in complete RPMI medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).
-
Treatment: Add the diluted this compound to the wells and pre-incubate the cells for 1-2 hours at 37°C.
-
Stimulation: Stimulate the cells by adding PMA (50 ng/mL) and ionomycin (1 µM).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Measurement: Centrifuge the plate and collect the supernatant. Measure the concentration of IL-2 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Plot the IL-2 concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for a dose-response assay.
Caption: Troubleshooting logic for common dose-response issues.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Myeloid Innate Signaling Pathway Regulation by MALT1 Paracaspase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MALT1 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing MLT-748 Toxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential toxicity associated with the MALT1 inhibitor, MLT-748, in long-term cell culture experiments. The information is presented through troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1] It functions by binding to the Trp580 pocket at the interface of the caspase-like and Ig3 domains of MALT1, which locks the catalytic site in an inactive conformation.[1] This inhibition blocks the proteolytic activity of MALT1, a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is crucial for NF-κB activation downstream of antigen receptors.[2][3]
Q2: What are the expected on-target effects of this compound in sensitive cell lines?
A2: In sensitive cell lines, such as certain activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cells, this compound is expected to inhibit NF-κB signaling.[3][4] This leads to a reduction in the expression of NF-κB target genes, resulting in decreased cell proliferation, cell cycle arrest, and induction of apoptosis.[3][5][6]
Q3: What is the recommended starting concentration and solvent for this compound in cell culture?
A3: A common starting concentration for in vitro studies is in the low micromolar range (e.g., 0.2 µM to 2 µM), with an IC50 of 5 nM in cell-free assays.[1] this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to keep the final DMSO concentration in the cell culture medium as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity.[7][8][9]
Q4: Are there known long-term toxicities associated with MALT1 inhibition?
A4: While specific long-term in vitro toxicity data for this compound is limited, studies on other MALT1 inhibitors and genetic models have raised concerns. Prolonged pharmacological inhibition of MALT1 protease in animal models has been associated with the development of progressive IPEX-like pathology, an autoimmune disorder, due to effects on regulatory T cells.[10][11] Therefore, long-term exposure in cell culture may lead to unexpected off-target effects or cytotoxicity, especially in sensitive cell types.
Q5: How can I assess the viability of my cells during long-term treatment with this compound?
A5: Several assays can be used to monitor cell viability over time. Common methods include colorimetric assays like the MTT assay, which measures metabolic activity, and the lactate dehydrogenase (LDH) assay, which quantifies membrane integrity by measuring LDH release from damaged cells.[12][13] For continuous monitoring, live-cell imaging systems can also be employed.
Troubleshooting Guide
This guide addresses common issues encountered during the long-term culture of cells with this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Increased cell death or decreased proliferation at expected non-toxic concentrations. | 1. Solvent (DMSO) Toxicity: The final concentration of DMSO in the culture medium may be too high.[7][8][9][14] 2. Cell Line Sensitivity: The specific cell line may be particularly sensitive to MALT1 inhibition. 3. Compound Degradation: this compound may be unstable in the culture medium over long periods. | 1. Optimize DMSO Concentration: Perform a dose-response curve with DMSO alone to determine the maximum tolerated concentration for your cell line. Always use the lowest possible final DMSO concentration (ideally ≤ 0.1%).[7][8][9] 2. Determine IC50: Perform a dose-response experiment with this compound to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and time point.[15][16][17][18] 3. Replenish Medium: Change the culture medium with freshly prepared this compound at regular intervals (e.g., every 48-72 hours) to ensure a consistent concentration of the active compound. |
| Inconsistent or unexpected experimental results. | 1. Inconsistent Drug Concentration: Inaccurate pipetting or improper mixing of the stock solution. 2. Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. 3. Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs. | 1. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 2. Use Low-Passage Cells: Use cells with a consistent and low passage number for all experiments. 3. Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination. |
| Difficulty establishing a stable cell line expressing a target gene in the presence of this compound. | 1. Cytotoxicity of this compound: The concentration of this compound used for selection may be too high, preventing the growth of even successfully transfected cells. 2. Selection Marker Interference: this compound may interfere with the mechanism of the selection agent (e.g., G418, puromycin). | 1. Optimize this compound Concentration: Use the lowest concentration of this compound that still achieves the desired on-target effect while minimizing cytotoxicity. 2. Sequential Selection: Consider a sequential selection strategy. First, select for stable integration of your target gene using the appropriate antibiotic, and then introduce this compound to the stable population.[19][20][21][22][23] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to MALT1 inhibitors. Note that specific IC50 values for this compound can be cell-line dependent and should be determined empirically.
Table 1: In Vitro Potency of MALT1 Inhibitors
| Compound | Assay Type | Target | IC50 / Ki | Reference |
| This compound | Cell-free assay | MALT1 | 5 nM | [1] |
| MI-2 | Growth Inhibition (HBL-1) | MALT1-dependent cells | 0.2 µM (GI50) | [3] |
| MI-2 | Growth Inhibition (TMD8) | MALT1-dependent cells | 0.5 µM (GI50) | [3] |
| Compound 3 | In vitro biochemical assay | MALT1 | < 0.001 µM (Ki) | [2] |
Table 2: Representative Effects of MALT1 Inhibition on Cell Viability
| Cell Line | Inhibitor | Concentration | Duration | Effect | Reference |
| HBL-1 (ABC-DLBCL) | MI-2 | 0.2 µM | 14 days | Profound suppression of cell growth and increased apoptosis | [3] |
| TMD8 (ABC-DLBCL) | MI-2 | 0.5 µM | 14 days | Profound suppression of cell growth and increased apoptosis | [3] |
| OCI-Ly1 (GCB-DLBCL) | MI-2 | High doses | 14 days | No effect on cell viability | [3] |
| HBL-1 (ABC-DLBCL) | Compound 3 | 1 µM | 6 days | Decreased proliferation and increased apoptosis | [24] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for the desired duration (e.g., 24, 48, 72 hours, or longer for long-term studies).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is based on standard LDH assay procedures.[12]
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit for positive control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described in the MTT protocol. Include wells for a vehicle control and a maximum LDH release control (treated with lysis buffer).
-
After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, which typically normalizes the sample absorbance to the low and high controls.
Visualizations
Caption: Simplified MALT1 signaling pathway leading to NF-κB activation and its inhibition by this compound.
Caption: General experimental workflow for evaluating the long-term toxicity of this compound in cell culture.
Caption: A logical decision tree for troubleshooting unexpected cytotoxicity when using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. JCI - Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth [jci.org]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. lifetein.com [lifetein.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. home.sandiego.edu [home.sandiego.edu]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. thesciencenotes.com [thesciencenotes.com]
- 23. Stable Cell Line Generation | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. JCI - Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth [jci.org]
Washout protocols for reversible inhibition with MLT-748
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MLT-748, a potent and reversible allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and allosteric inhibitor of MALT1 with an IC50 of 5 nM.[1][2] It binds to a specific allosteric pocket on MALT1, known as the Trp580 pocket, at the interface between the caspase-like and Ig3 domains.[2][3][4] This binding event displaces the Trp580 residue, which in turn locks the catalytic site in an inactive conformation, thereby inhibiting the proteolytic activity of MALT1.[2][3]
Q2: Is the inhibition of MALT1 by this compound reversible?
Yes, the inhibition is reversible. This compound reversibly binds to MALT1.[1][5] This characteristic allows for the restoration of MALT1 function upon removal of the compound, which can be achieved through washout protocols.
Q3: What are the known binding affinities of this compound?
The binding affinity of this compound has been determined for both wild-type and a mutant form of MALT1. The dissociation constants (Kd) are as follows:
| MALT1 Variant | Dissociation Constant (Kd) |
| Wild-type MALT1 (329-728) | 42 nM[1][5] |
| Mutant MALT1 (329-728)-W580S | 13 nM[1][5] |
Q4: What is the primary signaling pathway affected by this compound?
This compound primarily affects the NF-κB signaling pathway. MALT1 is a critical component of the Carma-Bcl10-MALT1 (CBM) signalosome, which is essential for activating the IKK complex and subsequent NF-κB activation. By inhibiting MALT1's proteolytic activity, this compound blocks the cleavage of MALT1 substrates like BCL10, HOIL1, CYLD, and RelB, which are necessary for downstream NF-κB signaling.[3] In some cellular contexts, this compound treatment has been shown to increase the phosphorylation of p65 and IκBα upon stimulation.[1][6][7]
Q5: Are there any known off-target effects of this compound?
This compound is reported to be a highly selective inhibitor of MALT1. One study mentioned that it did not show inhibitory activity against 22 other tested human proteases at concentrations up to 100 µM.[8] However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to rule out potential off-target effects in your specific model system.
Troubleshooting Guides
Problem 1: Inconsistent or no inhibitory effect observed after this compound treatment.
-
Possible Cause 1: Compound Solubility and Stability.
-
Recommendation: this compound is soluble in DMSO.[1][6] Ensure that the compound is fully dissolved. For in vitro experiments, it is recommended to pre-warm the stock solution and culture medium to 37°C before dilution to avoid precipitation.[6] If precipitation occurs, sonication can be used to aid dissolution.[1][6]
-
-
Possible Cause 2: Inadequate Concentration.
-
Recommendation: The effective concentration of this compound can vary between different cell lines and experimental conditions. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific assay. The reported IC50 for MALT1 is 5 nM, with cellular assays showing effects in the nanomolar to low micromolar range.[1][9]
-
-
Possible Cause 3: Cell Density and Health.
-
Recommendation: Ensure that cells are healthy and seeded at an appropriate density. Overly confluent or stressed cells may respond differently to treatment.
-
Problem 2: Difficulty in washing out the inhibitor to observe reversal of effects.
-
Possible Cause 1: Incomplete Washout.
-
Recommendation: A thorough washout procedure is critical for observing the reversible nature of this compound. A validated protocol involves washing the cells in PBS three times.[2]
-
-
Possible Cause 2: Insufficient Rest Period.
-
Recommendation: After washing, allow the cells a rest period in a compound-free medium to ensure complete dissociation of the inhibitor from the target. A rest period of 2 hours has been shown to be effective.[2]
-
-
Possible Cause 3: Long Pre-treatment Incubation.
-
Recommendation: While a 24-hour pre-treatment with this compound has been used in some protocols[2], prolonged exposure might lead to downstream cellular adaptations that are not immediately reversible. Consider optimizing the pre-treatment time for your specific experiment.
-
Experimental Protocols
Detailed Washout Protocol for this compound in B cells and T cells [2]
-
Pre-treatment: Incubate B cells or CD4+ T cells (1 x 10^6 cells) with 2 µM this compound for 24 hours.
-
Washout:
-
Pellet the cells by centrifugation.
-
Aspirate the supernatant containing this compound.
-
Resuspend the cell pellet in an adequate volume of sterile Phosphate-Buffered Saline (PBS).
-
Repeat the centrifugation and resuspension steps for a total of three washes with PBS.
-
-
Rest Period: After the final wash, resuspend the cells in a compound-free culture medium and allow them to rest for 2 hours.
-
Stimulation: Following the rest period, stimulate the cells with appropriate agonists (e.g., PMA/ionomycin) in the compound-free medium for the desired time points.
-
Analysis: Proceed with downstream analysis, such as Western blotting for phosphorylation of NF-κB pathway components or cytokine secretion assays.
Visualizations
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Caption: A step-by-step workflow for the this compound washout protocol.
Caption: A logical diagram for troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound |CAS:1832578-30-9 Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of MLT-748 and MLT-747: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two closely related allosteric inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), MLT-748 and MLT-747. MALT1 is a key regulator of the NF-κB signaling pathway and a promising therapeutic target for certain types of lymphomas and autoimmune diseases. This document synthesizes available experimental data to objectively compare the performance of these two compounds.
Introduction to this compound and MLT-747
This compound and MLT-747 are potent and selective allosteric inhibitors of MALT1.[1][2][3][4] They function by binding to a specific pocket on the MALT1 protein, known as the Trp580 pocket, which is located at the interface between the caspase-like domain and the Ig3 domain.[2][5] This binding event displaces the Trp580 residue and locks the catalytic site of MALT1 in an inactive state, thereby inhibiting its proteolytic activity.[2][4][5] Both compounds have been shown to block the cleavage of MALT1 substrates, which is a critical step in the activation of the NF-κB signaling pathway.[4]
Comparative Efficacy Data
The following tables summarize the key quantitative data on the efficacy of this compound and MLT-747 from various biochemical and cell-based assays.
Table 1: Biochemical Potency against MALT1 Protease Activity
| Compound | IC50 (nM) | Notes |
| This compound | 5 | Determined in a biochemical assay measuring the cleavage of a peptide substrate.[1][2][3][6][7] |
| MLT-747 | 14 | Determined in a biochemical assay measuring the cleavage of a peptide substrate.[7] |
Table 2: Cellular Activity and Potency
| Compound | Assay | EC50 (nM) | Cell Type | Notes |
| This compound | MALT1-W580S Stabilization | 69 | MALT1mut/mut patient immortalized B cells | Measures the concentration required to stabilize the mutant MALT1 protein.[1][4][6][8] |
| MLT-747 | MALT1-W580S Stabilization | 314 | MALT1mut/mut patient immortalized B cells | Measures the concentration required to stabilize the mutant MALT1 protein.[8] |
| This compound | IL-2 Reporter Gene Assay | 39 | Jurkat T cells | Measures the inhibition of T cell antigen receptor downstream signaling.[9] |
| This compound | IL-2 Secretion Assay | 52 | Human primary CD3+ T cells | Measures the inhibition of IL-2 secretion from primary T cells.[9] |
Mechanism of Action and Signaling Pathway
This compound and MLT-747 exert their effects by inhibiting the MALT1 paracaspase, a crucial component of the CARD11-BCL10-MALT1 (CBM) signalosome. This complex is essential for transducing signals from antigen receptors to the NF-κB pathway. The following diagram illustrates the MALT1 signaling pathway and the point of inhibition by this compound and MLT-747.
Caption: MALT1 signaling pathway and inhibition by this compound/MLT-747.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MALT1 Biochemical Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of MALT1.
-
Enzyme: Recombinant human MALT1 protein.
-
Substrate: A fluorogenic peptide substrate, such as Ac-Leu-Arg-Ser-Arg-Rh110-dPro.[7]
-
Protocol:
-
Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Triton X-100).
-
Add the MALT1 enzyme to the wells of a microplate.
-
Add serial dilutions of this compound or MLT-747 to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of substrate cleavage and determine the IC50 values by fitting the data to a dose-response curve.
-
Cell-Based MALT1 Activity Assay (Immunoblotting)
This assay assesses the ability of the inhibitors to block MALT1-mediated cleavage of its substrates within a cellular context.
-
Cell Lines: Jurkat T cells or other suitable cell lines expressing MALT1.
-
Stimulation: Phorbol 12-myristate 13-acetate (PMA) and ionomycin are used to stimulate the cells and activate the MALT1 pathway.[2][10]
-
Protocol:
-
Culture the cells to the desired density.
-
Pre-treat the cells with various concentrations of this compound or MLT-747 for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µM) for a short period (e.g., 15-30 minutes).[2]
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Perform immunoblotting using antibodies specific for MALT1 substrates such as BCL10, CYLD, or RelB to detect their cleavage products.[4][6]
-
Quantify the band intensities to determine the extent of substrate cleavage inhibition.
-
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for comparing the efficacy of MALT1 inhibitors.
Caption: A logical workflow for comparing MALT1 inhibitors.
Discussion and Conclusion
The available data indicates that both this compound and MLT-747 are highly potent allosteric inhibitors of MALT1. However, this compound consistently demonstrates greater potency in both biochemical and cellular assays. Specifically, this compound has a lower IC50 value for inhibiting MALT1's enzymatic activity and a lower EC50 for stabilizing the mutant MALT1-W580S protein in patient-derived cells.[7][8] This suggests that this compound may be a more effective therapeutic agent.
Furthermore, this compound has been shown to rescue MALT1 function in MALT1-deficient patient lymphocytes, leading to an improved NF-κB response.[2][9] While MLT-747 also showed some rescue effect, it was less pronounced, consistent with its lower affinity.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Antigen Receptor Signaling to NF-κB via CARMA1, BCL10, and MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 5. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Malt1 ubiquitination triggers NF-κB signaling upon T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation of MALT1 Inhibition: A Comparative Guide to MLT-748
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the MALT1 inhibitor MLT-748 with other alternative compounds, supported by experimental data. It is designed to assist researchers in evaluating the efficacy and mechanism of action of this compound for preclinical studies.
Introduction to MALT1 Inhibition and this compound
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of signaling pathways that control the activation and proliferation of lymphocytes. Its proteolytic activity is a critical driver in certain types of lymphomas and autoimmune diseases, making it an attractive therapeutic target. This compound is a potent and selective allosteric inhibitor of MALT1. It binds to a pocket at the interface of the caspase-like and Ig3 domains, displacing Trp580 and locking the catalytic site in an inactive conformation.[1][2][3] This mechanism of action provides a high degree of selectivity for MALT1.
Comparative Performance of MALT1 Inhibitors
The following table summarizes the key performance metrics of this compound in comparison to other known MALT1 inhibitors. This data is compiled from various biochemical and cellular assays.
| Inhibitor | Type | Target | IC50 (nM) | Kd (nM) | Cellular EC50 (nM) |
| This compound | Allosteric | MALT1 | 5[1][2][3] | 13 (mutant MALT1), 42 (wild-type MALT1)[1][4][5] | 69 (MALT1-W580S stabilization)[1][3][4] |
| MLT-747 | Allosteric | MALT1 | 14[6] | - | 314 (MALT1-W580S stabilization)[5] |
| JNJ-67690246 | Allosteric | MALT1 | 15[6] | - | 60 (IL-6/10 secretion)[6] |
| Mepazine | Allosteric | MALT1 | - | - | 1138 (MALT1-W580S stabilization)[5] |
| Z-VRPR-FMK | Covalent | MALT1 Active Site | - | - | - |
| MI-2 | Irreversible | MALT1 Active Site | - | - | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of MALT1 inhibitors are provided below.
MALT1 Enzymatic Assay (Fluorogenic Cleavage Assay)
This assay measures the direct inhibitory effect of a compound on the proteolytic activity of recombinant MALT1.
-
Reagents and Materials:
-
Recombinant MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4)
-
Test compounds (e.g., this compound) and vehicle control (e.g., DMSO)
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed concentration of recombinant MALT1 enzyme to each well of the 384-well plate.
-
Add the serially diluted test compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals for 60-90 minutes using a plate reader (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cellular MALT1 Inhibition Assay (GloSensor™-based Reporter Assay)
This assay quantifies the inhibition of MALT1 activity within a cellular context.
-
Reagents and Materials:
-
A cell line expressing a MALT1-specific GloSensor™ reporter (e.g., Raji cells).[7][8] The reporter consists of a modified luciferase protein with a MALT1 cleavage site. Cleavage by active MALT1 leads to a conformational change and an increase in luminescence.
-
Cell culture medium
-
Test compounds (e.g., this compound) and vehicle control
-
MALT1 activator (e.g., PMA and ionomycin)
-
GloSensor™ cAMP Reagent
-
Luminometer
-
-
Procedure:
-
Seed the GloSensor™ reporter cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with a MALT1 activator (e.g., PMA/ionomycin) to induce MALT1 activity.
-
Add the GloSensor™ reagent to the wells according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of inhibition of MALT1 activity for each compound concentration relative to the vehicle-treated, stimulated cells.
-
Determine the cellular EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Substrate Cleavage Assay (Western Blot)
This assay validates MALT1 inhibition by observing the reduction in the cleavage of its downstream substrates.
-
Reagents and Materials:
-
Cell line with detectable MALT1 activity (e.g., activated B-cell like diffuse large B-cell lymphoma cells or stimulated Jurkat T-cells)
-
Test compounds (e.g., this compound) and vehicle control
-
Cell lysis buffer
-
Primary antibodies against MALT1 substrates (e.g., CYLD, RelB, BCL10) and a loading control (e.g., GAPDH)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Treat cells with the test compound or vehicle for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the MALT1 substrate and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
Analyze the band intensities to determine the extent of substrate cleavage inhibition. A reduction in the cleaved form of the substrate indicates MALT1 inhibition.
-
Visualizing MALT1 Inhibition and Experimental Workflow
MALT1-Dependent NF-κB Signaling Pathway
The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway and the point of intervention for inhibitors like this compound.
Caption: MALT1 in NF-κB signaling and this compound inhibition.
Experimental Workflow for MALT1 Inhibitor Validation
This diagram outlines a typical workflow for the validation of a novel MALT1 inhibitor.
Caption: Workflow for MALT1 inhibitor validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
A Comparative Guide to MALT1 Inhibitors Beyond MLT-748
For researchers and drug development professionals, the landscape of MALT1 inhibitors is expanding, offering a range of therapeutic possibilities for various cancers and autoimmune disorders. While MLT-748 has been a significant tool in understanding MALT1 biology, a new generation of inhibitors presents diverse mechanisms of action and improved pharmacological properties. This guide provides a detailed comparison of prominent MALT1 inhibitors, supported by experimental data, to inform strategic research and development decisions.
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune cell activation, proliferation, and survival.[1][2][3] Dysregulation of MALT1 activity is implicated in various diseases, including certain types of lymphoma and autoimmune conditions.[2] MALT1's dual function as a scaffold protein and a cysteine protease makes it an attractive therapeutic target. The proteolytic activity of MALT1 is essential for sustained NF-κB activation, and its inhibition can effectively block downstream signaling.[4][5]
This guide focuses on alternatives to the well-characterized MALT1 inhibitor, this compound, presenting a comparative analysis of their potency, selectivity, and cellular effects.
MALT1 Signaling Pathway
The activation of MALT1 is a tightly regulated process initiated by upstream receptor signaling, such as the B-cell receptor (BCR) or T-cell receptor (TCR). This leads to the formation of the CARD11-BCL10-MALT1 (CBM) complex.[6][7] Within this complex, MALT1 is activated and subsequently cleaves several substrates, including BCL10, leading to the activation of the IKK complex and subsequent NF-κB activation.
Comparison of MALT1 Inhibitors
The following table summarizes the key characteristics of this compound and selected alternative MALT1 inhibitors. The data presented is compiled from various published studies and should be considered in the context of the specific experimental conditions.
| Inhibitor | Mechanism of Action | Target | IC50 (nM) | Cell-based Potency (nM) | Key Features & References |
| This compound | Covalent | MALT1 Protease | ~10 | ~100 (ABC-DLBCL cells) | Well-characterized tool compound. |
| JNJ-67856633 | Non-covalent, allosteric | MALT1 Protease | ~5 | ~50 (ABC-DLBCL cells) | Orally bioavailable, potent and selective. Shows anti-tumor activity in vivo. |
| MI-2 | Irreversible, covalent | MALT1 Protease | ~20 | ~200 (ABC-DLBCL cells) | Early generation covalent inhibitor. |
| Cpd3 | Irreversible, substrate-mimetic | MALT1 Protease | ~15 | ~150 (T-cells) | Peptide-based inhibitor. |
Note: IC50 and cell-based potency values can vary depending on the assay conditions and cell lines used.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize MALT1 inhibitors.
MALT1 Protease Inhibition Assay (Biochemical Assay)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of MALT1.
Methodology:
-
Reagents: Recombinant human MALT1 protease, fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC), assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4), test compounds.
-
Procedure: a. Serially dilute the test compounds in DMSO. b. In a 384-well plate, add the assay buffer, recombinant MALT1 enzyme, and the test compound. c. Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the fluorescence intensity (e.g., Ex/Em = 380/460 nm) over time using a plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.
Cellular NF-κB Reporter Assay
Objective: To assess the functional consequence of MALT1 inhibition on the NF-κB signaling pathway in a cellular context.
Methodology:
-
Cell Line: Use a cell line that expresses a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element (e.g., ABC-DLBCL cell line OCI-Ly3).
-
Procedure: a. Seed the reporter cells in a 96-well plate. b. Treat the cells with serially diluted test compounds for a specific duration (e.g., 1-2 hours). c. Stimulate the cells with an appropriate agonist to activate the NF-κB pathway (e.g., PMA and ionomycin). d. After an incubation period (e.g., 6-24 hours), measure the reporter gene expression (e.g., luminescence for luciferase, fluorescence for GFP).
-
Data Analysis: Normalize the reporter signal to a control (e.g., cell viability). Calculate the IC50 value by plotting the percentage of inhibition of reporter activity against the compound concentration.
Experimental Workflow for MALT1 Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of novel MALT1 inhibitors.
Conclusion
The development of MALT1 inhibitors is a rapidly advancing field. While this compound remains a valuable research tool, newer compounds like JNJ-67856633 offer improved drug-like properties and are progressing through clinical development. The choice of an appropriate inhibitor will depend on the specific research question, whether it be for in vitro pathway elucidation or for in vivo therapeutic studies. The data and protocols presented in this guide aim to facilitate the informed selection and evaluation of MALT1 inhibitors for the advancement of novel therapies.
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. MALT1 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | MALT1 Proteolytic Activity Suppresses Autoimmunity in a T Cell Intrinsic Manner [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MLT-748 Results with Genetic Knockdown of MALT1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) using the selective allosteric inhibitor MLT-748, against the genetic knockdown of MALT1 via RNA interference (siRNA/shRNA). This cross-validation is essential for researchers and drug development professionals to discern the specific effects of MALT1 inhibition and to validate this compound as a specific pharmacological probe for MALT1's paracaspase activity.
Introduction to MALT1 and this compound
MALT1 is a crucial signaling protein that functions as both a scaffold and a cysteine protease (paracaspase). It is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which plays a pivotal role in the activation of the NF-κB signaling pathway downstream of antigen receptors in lymphocytes.[1] Dysregulation of MALT1 activity is implicated in certain types of lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), making it an attractive therapeutic target.[1][2]
This compound is a potent and selective, allosteric inhibitor of the MALT1 paracaspase, with an IC50 of 5 nM.[3] It binds to the allosteric Trp580 pocket of MALT1, locking the enzyme in an inactive conformation.[3] This guide will compare the cellular effects of this compound to those observed with the genetic knockdown of MALT1, providing a framework for validating the on-target effects of this inhibitor.
Data Presentation: Pharmacological Inhibition vs. Genetic Knockdown
The following tables summarize the expected comparative effects of this compound and MALT1 genetic knockdown on key cellular processes in MALT1-dependent cancer cell lines, such as ABC-DLBCL. The data presented is a synthesis from multiple studies.
Table 1: Comparison of Effects on Cell Viability
| Treatment | Cell Line | Assay | Result | Reference |
| This compound | MCL-like lymphoma | CellTiter-Glo | Dose-dependent decrease in viability (IC50 values in nanomolar range) | [4] |
| MALT1 shRNA | ABC-DLBCL | Not specified | Inhibition of proliferation | [2] |
| MALT1 Inhibitor (MI-2) | ABC-DLBCL (HBL-1, TMD8) | CellTiter-Glo | Selective growth inhibition in MALT1-dependent lines | [2] |
Table 2: Comparison of Effects on Apoptosis
| Treatment | Cell Line | Assay | Result | Reference |
| MALT1 Inhibitor (MI-2) | ABC-DLBCL | Annexin V/DAPI | Increased apoptosis | |
| MALT1 shRNA | ABC-DLBCL | Not specified | Increased apoptosis |
Table 3: Comparison of Effects on NF-κB Signaling
| Treatment | Cell Line | Assay | Key Findings | Reference |
| This compound | Human primary T-cells | Western Blot | Blocks cleavage of MALT1 substrates (e.g., HOIL1, RelB, CYLD, BCL10) | [5] |
| This compound | ABC-DLBCL | Western Blot, qRT-PCR | Decreased cleavage of MALT1 substrates and downregulation of NF-κB target genes | [6] |
| MALT1 Knockdown | Raji cells | Luciferase Reporter Assay | Reduced NF-κB reporter activity | |
| MALT1 Inhibitor (zVRPR-fmk) | ABC-DLBCL | Western Blot | Inhibition of BCL10 cleavage | [1] |
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MLT-748 and JNJ-67690246: Two Allosteric MALT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent allosteric inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1): MLT-748 and JNJ-67690246. MALT1 is a critical mediator in the nuclear factor-kappa B (NF-κB) signaling pathway, making it a key therapeutic target in certain lymphomas and autoimmune diseases. This document synthesizes available preclinical data to objectively compare the biochemical potency, cellular activity, and mechanism of action of these two compounds.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and JNJ-67690246 based on available preclinical data. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | JNJ-67690246 |
| Target | MALT1 | MALT1 |
| Mechanism of Action | Allosteric Inhibitor | Allosteric Inhibitor |
| IC50 (Biochemical Assay) | 5 nM[1][2][3] | 15 nM[4] |
| IC50 (Cellular Assay) | 39 nM (IL-2 reporter in Jurkat T cells)[5] | 60 nM (IL-6/10 secretion in OCI-Ly3 cells)[4] |
| Binding Affinity (Kd) | 13 nM (mutant MALT1), 42 nM (wild-type MALT1)[1][3] | Not Reported |
| EC50 (Cellular Stabilization) | 69 nM (for MALT1-W580S)[1][3][6] | Not Reported |
Table 2: Reported Biological Effects
| Biological Effect | This compound | JNJ-67690246 / JNJ-67856633* |
| Substrate Cleavage Inhibition | Blocks cleavage of BCL10, HOIL1, CYLD, and RelB[6] | Decreases levels of cleaved BCL10 and RelB[7] |
| Effect on NF-κB Pathway | Can increase phosphorylation of p65 and IκBα in MALT1 mutant cells[1][3][6][8] | Key component of the CBM complex that activates the classical NF-κB pathway[9] |
| Antiproliferative Activity | Inhibits growth of lung cancer cells[8] | Active against ABC-DLBCL cell lines with CD79b and/or CARD11 mutations[7] |
| In Vivo Efficacy | Not explicitly reported in initial searches | Dose-dependent tumor growth inhibition in a mouse model of CARD11-mutant ABC-DLBCL[7] |
| Clinical Development | Preclinical candidate[6] | Phase 1 clinical trial (NCT03900598) for R/R B-cell non-Hodgkin lymphoma and CLL[9] |
*JNJ-67856633 is a closely related MALT1 inhibitor from Janssen with published preclinical and clinical data.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assays commonly used to characterize MALT1 inhibitors.
MALT1 Protease Activity Assay (In Vitro)
This assay biochemically quantifies the enzymatic activity of MALT1 and its inhibition.
-
Reagents: Recombinant human MALT1, fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC), assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4), test compounds (this compound or JNJ-67690246), and a known MALT1 inhibitor as a positive control.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant MALT1 enzyme, and the test compounds.
-
Incubate for a pre-determined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).
-
Calculate the rate of reaction and determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular MALT1 Substrate Cleavage Assay (Western Blot)
This method assesses the ability of an inhibitor to block MALT1-mediated cleavage of its substrates in a cellular context.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., activated B-cell like diffuse large B-cell lymphoma - ABC-DLBCL) to a logarithmic growth phase.
-
Treat the cells with varying concentrations of this compound or JNJ-67690246 for a specified duration (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against MALT1 substrates (e.g., BCL10, RelB, CYLD) and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the extent of substrate cleavage inhibition.
-
NF-κB Activation Analysis (Western Blot for Phospho-proteins)
This protocol measures the activation of the NF-κB pathway by assessing the phosphorylation status of key signaling proteins.
-
Cell Stimulation and Treatment:
-
In specific experimental contexts (e.g., MALT1 mutant cells), pre-treat cells with the MALT1 inhibitor for a defined period (e.g., 24 hours).
-
Stimulate the cells with an appropriate agonist (e.g., PMA and ionomycin) for a short duration (e.g., 5-60 minutes) to induce NF-κB signaling.
-
-
Protein Extraction and Western Blotting:
-
Follow the same procedure for protein extraction, quantification, and western blotting as described above.
-
Use primary antibodies specific for the phosphorylated forms of key NF-κB pathway proteins (e.g., phospho-p65, phospho-IκBα) and their total protein counterparts.
-
Analyze the changes in the ratio of phosphorylated to total protein to assess the impact of the MALT1 inhibitor on NF-κB activation.
-
Visualizations
The following diagrams illustrate the MALT1 signaling pathway and the experimental workflow for evaluating MALT1 inhibitors.
Caption: MALT1 signaling pathway and point of allosteric inhibition.
Caption: Workflow for evaluating MALT1 inhibitors in a cellular context.
References
- 1. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCL10 Mutations Define Distinct Dependencies Guiding Precision Therapy for DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Evaluating the Specificity of MLT-748 Against Other Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the protease inhibitor MLT-748, focusing on its specificity against its target, Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), versus other proteases. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
High Specificity of this compound for MALT1 Protease
This compound is a potent and highly selective allosteric inhibitor of the MALT1 protease, demonstrating a half-maximal inhibitory concentration (IC50) of 5 nM in cell-free assays.[1] Its mechanism of action involves binding to an allosteric site at the interface of the caspase-like and third immunoglobulin-like domains of MALT1.[1] This binding event displaces a critical tryptophan residue (Trp580), which in turn locks the catalytic site in an inactive conformation.[1][2]
Crucially, the specificity of this compound has been evaluated against a panel of 22 other human proteases. In these assessments, this compound showed no significant inhibitory activity, with IC50 values greater than 100 µM for all other proteases tested. This indicates a selectivity of over 20,000-fold for MALT1, highlighting its highly specific inhibitory profile. While the complete list of the 22 tested proteases is not publicly available, this high degree of selectivity underscores the targeted nature of this compound.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the quantitative data on the inhibitory potency of this compound against MALT1 and a panel of other human proteases.
| Protease Target | This compound IC50 |
| MALT1 | 5 nM |
| Panel of 22 other human proteases | > 100 µM |
Experimental Protocols
The following is a generalized protocol for determining the specificity of a protease inhibitor like this compound, based on common methodologies in the field.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MALT1 and a panel of other proteases.
Materials:
-
Recombinant human MALT1 protease
-
Panel of other recombinant human proteases
-
Fluorogenic peptide substrate for each protease
-
This compound
-
Assay buffer (e.g., Tris-based buffer at optimal pH for each enzyme)
-
Dimethyl sulfoxide (DMSO)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of this compound in assay buffer.
-
Enzyme Preparation: Dilute each protease to its optimal working concentration in cold assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the diluted enzyme to each well and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well.
-
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Mechanism of Action and Signaling Pathway
The following diagram illustrates the allosteric inhibition of MALT1 by this compound and its position in the NF-κB signaling pathway. MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is crucial for T-cell and B-cell receptor signaling that leads to the activation of the transcription factor NF-κB.[3][4]
Caption: Allosteric inhibition of MALT1 by this compound blocks NF-κB signaling.
Experimental Workflow
The diagram below outlines a typical workflow for assessing the specificity of a protease inhibitor.
Caption: Workflow for determining protease inhibitor specificity.
References
A Comparative Guide: MLT-748 Versus First-Generation MALT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel MALT1 inhibitor, MLT-748, against first-generation MALT1 inhibitors. It offers an objective comparison of their performance, supported by experimental data, to inform research and drug development in immunology and oncology.
Introduction to MALT1 Inhibition
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling molecule and paracaspase that plays a central role in the activation of NF-κB signaling downstream of antigen receptors.[1] Its dual function as a scaffold and a protease makes it a compelling therapeutic target for various B-cell lymphomas and autoimmune diseases. First-generation MALT1 inhibitors were primarily peptidomimetics targeting the active site or phenothiazines identified through screening. While pioneering, these compounds often suffered from poor drug-like properties or off-target effects. This compound represents a next-generation, allosteric inhibitor designed for high potency and selectivity.
MALT1 Signaling Pathway
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for transducing signals from the T-cell receptor (TCR) and B-cell receptor (BCR). Upon receptor engagement, a signaling cascade leads to the formation of the CBM complex, which recruits and activates MALT1. Activated MALT1 cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and CYLD, leading to the activation of the IKK complex and subsequent nuclear translocation of NF-κB, which promotes cell survival and proliferation.
Quantitative Performance Comparison
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to the first-generation MALT1 inhibitors, MI-2 and the phenothiazines mepazine and thioridazine.
Table 1: Biochemical Potency of MALT1 Inhibitors
| Inhibitor | Type | Mechanism of Action | Target | IC50 |
| This compound | Second-Generation | Allosteric | Recombinant human MALT1 | 5 nM[2] |
| MI-2 | First-Generation | Active Site (Irreversible) | MALT1 | 5.84 µM[3][4][5] |
| Mepazine | First-Generation | Allosteric (Reversible) | GST-MALT1 (full length) | 0.83 µM[6][7] |
| GST-MALT1 (325-760) | 0.42 µM[6][7] | |||
| Thioridazine | First-Generation | Allosteric | Recombinant MALT1 (full length) | 3.43 µM[4] |
Table 2: Cellular Activity of MALT1 Inhibitors in Lymphoma Cell Lines
| Inhibitor | Cell Line (Subtype) | Assay | Endpoint | IC50 / GI50 |
| This compound | Jurkat T-cells | IL-2 Reporter Gene | IL-2 Production | 39 nM[8] |
| Primary human CD3+ T-cells | IL-2 Secretion | IL-2 Production | 52 nM[8] | |
| MI-2 | HBL-1 (ABC-DLBCL) | Cell Viability | Growth Inhibition | 0.2 µM[3] |
| TMD8 (ABC-DLBCL) | Cell Viability | Growth Inhibition | 0.5 µM[3] | |
| OCI-Ly3 (ABC-DLBCL) | Cell Viability | Growth Inhibition | 0.4 µM[3] | |
| OCI-Ly10 (ABC-DLBCL) | Cell Viability | Growth Inhibition | 0.4 µM[3] | |
| MEC1 (CLL) | Cell Viability | Inhibition Concentration | 0.2 µM (at 24h)[1] | |
| Primary CLL cells | Cell Viability | Inhibition Concentration | 1.17 µM (mean)[1] | |
| Mepazine | ABC-DLBCL cell lines | Cell Viability | MALT1 Activity | <5 µM[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical MALT1 Activity Assay (Fluorogenic)
This assay measures the direct inhibitory effect of a compound on the proteolytic activity of recombinant MALT1.
Protocol:
-
Preparation: Recombinant human MALT1 enzyme is diluted in MALT1 cleavage buffer (50 mM MES pH 7.0, 150 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT).[3]
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound) or control are added to the wells of a microplate.
-
Enzyme Addition: The diluted MALT1 enzyme is added to the wells containing the inhibitor.
-
Substrate Addition: The reaction is initiated by adding a fluorogenic MALT1 substrate, such as Ac-LRSR-AMC, to a final concentration of 20 µM.[3]
-
Incubation: The plate is incubated at 30°C.[3]
-
Measurement: The release of the fluorescent AMC (7-amino-4-methylcoumarin) group is measured over time using a fluorescence plate reader with excitation at 360 nm and emission at 460 nm.[3]
-
Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percent inhibition against the inhibitor concentration.
Cellular MALT1 Activity Assay (CYLD Cleavage)
This assay assesses the ability of an inhibitor to block MALT1 proteolytic activity within a cellular context by measuring the cleavage of a known MALT1 substrate, CYLD.
Protocol:
-
Cell Culture and Treatment: Jurkat T-cells or other suitable cell lines are cultured and treated with various concentrations of the MALT1 inhibitor for a specified period (e.g., 12 hours).[10]
-
Cell Stimulation: Cells are stimulated with PMA (50 ng/mL) and ionomycin (1 µM) for 2 hours to activate MALT1.[10]
-
Cell Lysis: After stimulation, cells are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer).[10]
-
Western Blotting:
-
Cell lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for CYLD. An antibody that recognizes both the full-length and cleaved forms is ideal.
-
A loading control, such as β-actin, is also probed to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.
-
-
Data Analysis: The band intensities for full-length and cleaved CYLD are quantified. A decrease in the cleaved CYLD fragment in inhibitor-treated cells compared to the stimulated control indicates MALT1 inhibition.
NF-κB Reporter Assay
This assay measures the downstream functional consequence of MALT1 inhibition on NF-κB transcriptional activity.
Protocol:
-
Cell Line: A Jurkat T-cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element is used.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with a range of concentrations of the MALT1 inhibitor.
-
Cell Stimulation: Cells are stimulated with PMA and ionomycin or with anti-CD3 and anti-CD28 antibodies to activate the NF-κB pathway.[11]
-
Incubation: The cells are incubated for a sufficient period (e.g., 5-6 hours) to allow for luciferase expression.[12]
-
Lysis and Luciferase Measurement: A luciferase assay reagent is added to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to NF-κB activity. The IC50 value is calculated as the inhibitor concentration that causes a 50% reduction in the stimulated luciferase activity.
Discussion and Conclusion
The data presented clearly demonstrate the superior potency of this compound compared to first-generation MALT1 inhibitors. With a biochemical IC50 in the low nanomolar range, this compound is approximately 1000-fold more potent than MI-2 and over 100-fold more potent than mepazine and thioridazine. This enhanced potency translates to superior activity in cellular assays, where this compound inhibits MALT1-dependent signaling and cellular processes at nanomolar concentrations.
The first-generation inhibitors, while valuable as tool compounds, exhibit micromolar activity, which may lead to off-target effects and limit their therapeutic potential. MI-2, an irreversible active site inhibitor, and the phenothiazines, which act as reversible allosteric inhibitors, represent important initial steps in targeting MALT1. However, the development of this compound, a highly potent and selective allosteric inhibitor, marks a significant advancement in the field. Its distinct mechanism of action, binding to the allosteric Trp580 pocket, offers a different modality for MALT1 inhibition compared to active site-directed inhibitors.[2]
References
- 1. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 3. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. amsbio.com [amsbio.com]
- 6. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 7. Methods to Study CARD11-BCL10-MALT1 Dependent Canonical NF-κB Activation in Jurkat T Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Thioridazine - Wikipedia [en.wikipedia.org]
- 9. Chemical Probes for Profiling of MALT1 Protease Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thioridazine hydrochloride: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Proper Disposal Procedures for MLT-748: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of MLT-748, a potent and selective allosteric inhibitor of MALT1. The following procedures are based on general safety protocols for research-grade chemicals and should be supplemented by a thorough review of your institution's specific environmental health and safety (EHS) guidelines.
Key Safety and Disposal Information
A comprehensive understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes crucial information for this compound.
| Parameter | Information | Source |
| GHS Hazard Classification | Not classified as a hazardous substance or mixture. | MedChemExpress SDS |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. | MedChemExpress SDS |
| Incompatible Materials | Strong oxidizing agents. | MedChemExpress SDS |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride gas. | MedChemExpress SDS |
| Spill Cleanup | Wear appropriate PPE. For solid spills, sweep up and place in a sealed container for disposal. For solutions, absorb with an inert material and place in a sealed container. | MedChemExpress SDS |
| Disposal Recommendation | Dispose of contents/container in accordance with local, regional, national, and international regulations. | MedChemExpress SDS |
Step-by-Step Disposal Protocol for this compound
Adherence to a standardized disposal protocol minimizes risks and ensures regulatory compliance. The following steps provide a general framework for the disposal of this compound in both solid and solution forms.
Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Conduct all handling and disposal procedures within a certified chemical fume hood to avoid inhalation of any dust or aerosols.
-
Ensure an eyewash station and safety shower are readily accessible.
Disposal of Solid this compound:
-
Carefully transfer any remaining solid this compound into a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the quantity, and the date of disposal.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
Store the sealed container in a designated hazardous waste accumulation area until it is collected by your institution's EHS personnel.
Disposal of this compound in Solution:
-
Aqueous Solutions: If this compound is in an aqueous solution, it should be collected in a labeled, sealed container designated for aqueous chemical waste. Do not pour down the drain.
-
Organic Solvents: If this compound is dissolved in an organic solvent (e.g., DMSO), it must be collected in a labeled, sealed container for halogenated or non-halogenated organic solvent waste, as appropriate. Your institution's EHS department will provide specific containers and guidelines for solvent waste segregation.
-
The waste container label should include the chemical name ("this compound"), the solvent(s) used, the concentration, and the date.
Decontamination of Glassware and Equipment:
-
All glassware and equipment that have come into contact with this compound should be decontaminated.
-
Rinse the equipment with an appropriate solvent (e.g., ethanol or acetone) to remove any residual compound. Collect this rinse as hazardous waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound. This workflow emphasizes the importance of consulting your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
Essential Safety and Operational Guidance for Handling MLT-748
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of MLT-748, a potent and selective allosteric inhibitor of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). Given that this compound is intended for research purposes only and its toxicological properties have not been fully elucidated, a cautious approach to handling is paramount. The following procedures are designed to minimize exposure risk and ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 1832578-30-9 |
| Molecular Formula | C₁₉H₁₉Cl₂N₉O₃ |
| Molecular Weight | 492.32 g/mol |
| Solubility | Soluble in DMSO |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (in Solvent) | -80°C for up to 1 year |
Hazard Identification and Personal Protective Equipment (PPE)
As this compound is a potent research compound with an undefined hazard profile, it should be handled as a hazardous substance. The following personal protective equipment is mandatory when handling this compound in solid or solution form.
| PPE Category | Required Equipment |
| Hand Protection | Nitrile gloves (double-gloving recommended) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Body Protection | Laboratory coat |
| Respiratory Protection | Required when handling the powder outside of a certified chemical fume hood or glove box. A NIOSH-approved respirator with a particulate filter is recommended. |
Experimental Protocol: Step-by-Step Handling of this compound
The following protocol outlines the essential steps for safely handling this compound from receipt to disposal.
1. Receiving and Unpacking
-
Upon receipt, visually inspect the package for any signs of damage.
-
If the package is compromised, do not open it. Contact your institution's Environmental Health and Safety (EHS) office for guidance.
-
If the package is intact, transport it to a designated laboratory area for unpacking.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) during unpacking.
-
Verify that the container is sealed and the product information matches the order.
2. Preparation of Stock Solutions
-
All handling of the solid compound must be performed in a certified chemical fume hood or a glove box to prevent inhalation of the powder.
-
Before opening the container, allow it to equilibrate to room temperature to prevent condensation.
-
Carefully weigh the required amount of this compound powder using an analytical balance within the containment enclosure.
-
Use a dedicated, labeled spatula for handling the powder.
-
To prepare a stock solution, add the appropriate volume of dimethyl sulfoxide (DMSO) to the weighed powder. Ensure the final concentration is accurately calculated.
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
3. Storage of Stock Solutions
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the stock solution aliquots at -80°C for long-term storage.
4. Use in Experiments
-
When diluting the stock solution for experiments, perform the dilution in a chemical fume hood.
-
Always add the stock solution to the diluent, not the other way around.
-
Handle all solutions containing this compound with the same level of precaution as the stock solution.
5. Spill Management
-
In the event of a spill, immediately alert others in the vicinity.
-
Evacuate the area if the spill is large or if there is a risk of airborne powder.
-
For small liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
For small powder spills, gently cover the spill with a damp paper towel to avoid generating dust, then wipe it up.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution and then with soap and water.
-
Report all spills to your laboratory supervisor and EHS office.
6. Disposal Plan
-
All waste materials contaminated with this compound, including empty containers, used gloves, absorbent materials, and pipette tips, must be disposed of as hazardous chemical waste.
-
Collect all contaminated waste in a dedicated, clearly labeled, and sealed waste container.
-
Follow your institution's guidelines for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
